molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Número de catálogo: B062299
Número CAS: 177960-62-2
Peso molecular: 200.12 g/mol
Clave InChI: PJWWMVQRAZJKGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-5-fluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5FN2O4 and its molecular weight is 200.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWMVQRAZJKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177960-62-2
Record name 2-amino-5-fluoro-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: 2-Amino-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a reference for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and analytical protocols for 2-Amino-5-fluoro-3-nitrobenzoic acid .

Primary Focus: Molecular Weight Verification, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

This compound (CAS: 177960-62-2) is a critical trisubstituted benzene scaffold used primarily in the synthesis of polycyclic heterocycles for kinase inhibitors and PARP inhibitors. Its unique substitution pattern—combining a strong electron-withdrawing nitro group, a metabolic blocking fluorine atom, and an ortho-amino carboxylic acid motif—makes it an ideal precursor for quinazolines and benzimidazoles .

This guide provides a definitive breakdown of its molecular characteristics, a validated synthesis route overcoming the "blocked-para" directing challenge, and analytical standards for purity assessment.

Physicochemical Profile & Molecular Weight Analysis[1]

For high-precision applications (Mass Spectrometry, Stoichiometric Calculations), the distinction between Average and Monoisotopic mass is vital due to the fluorine atom.

Molecular Weight Data
ParameterValueTechnical Context
Molecular Formula C₇H₅FN₂O₄ Core scaffold
Average Molecular Weight 200.12 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 200.0233 Da Used for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 200.02 Da Base peak reference.
Isotopic Pattern M (100%), M+1 (7.9%)¹⁹F is monoisotopic; abundance driven by ¹³C.
Structural Properties[2]
  • Fluorine Effect (C5): The fluorine atom at position 5 serves two roles: it blocks metabolic oxidation at the para-position relative to the amine, and it modulates the pKa of the aniline nitrogen via inductive withdrawal.

  • Nitro Group (C3): The nitro group at position 3 introduces significant steric bulk ortho to the amine and carboxyl groups, forcing the carboxylate out of planarity in crystal structures. This steric crowding is a key consideration during cyclization reactions.

Synthetic Methodology: The "Blocked-Para" Strategy

Direct nitration of anthranilic acids typically favors the para-position (C5). However, in This compound , the C5 position is occupied by fluorine. This forces the electrophilic aromatic substitution to the sterically crowded C3 position, driven by the strong ortho-directing power of the amino group.

Validated Synthesis Protocol

Precursor: 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2) Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Acetic Acid (AcOH).

Step-by-Step Protocol:
  • Solubilization: Dissolve 2-Amino-5-fluorobenzoic acid (1.0 eq) in Glacial Acetic Acid at room temperature.

  • Acidification: Cool the solution to 0–5 °C. Slowly add Concentrated H₂SO₄ (2.0 eq) to protonate the amine, protecting it from oxidation while retaining directing capability.

  • Nitration: Dropwise addition of Fuming HNO₃ (1.1 eq) over 30 minutes. Maintain temperature <10 °C to prevent decarboxylation.

    • Mechanistic Note: The fluorine at C5 blocks the para-attack. The protonated amine (ammonium) is meta-directing, but the equilibrium free amine is strongly ortho-directing. The reaction conditions favor substitution at C3.

  • Quenching: Pour the reaction mixture over crushed ice/water (5x volume).

  • Isolation: The yellow precipitate is filtered, washed with cold water to remove acid traces, and recrystallized from Ethanol/Water.

Reaction Pathway Diagram

SynthesisPathway Precursor 2-Amino-5-fluorobenzoic acid (C5 blocked by F) Reagents HNO3 / H2SO4 (Electrophilic Substitution) Precursor->Reagents Intermediate Transition State (Sigma Complex at C3) Reagents->Intermediate Nitration Product This compound (MW: 200.12) Intermediate->Product -H+

Caption: Electrophilic aromatic substitution pathway forcing nitration to the C3 position due to C5 fluorine blockade.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is distinct due to the lack of ortho-coupling between the aromatic protons (they are meta to each other).

  • Solvent: DMSO-d₆

  • Key Signals:

    • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ ~8.5 ppm (br s, 2H): Amine protons (-NH₂). Deshielded by the ortho-nitro group.

    • δ ~8.0-8.2 ppm (dd, 1H): H4 proton. Split by meta-coupling to H6 (~3 Hz) and coupling to ¹⁹F (~8 Hz).

    • δ ~7.8-7.9 ppm (dd, 1H): H6 proton. Split by meta-coupling to H4 (~3 Hz) and coupling to ¹⁹F (~9 Hz).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).

  • Target Ion [M-H]⁻: 199.1 m/z.

  • Acceptance Criteria: Peak purity >98% by UV (254 nm).

Applications in Drug Discovery[3]

This molecule is a "privileged scaffold" for synthesizing bicyclic heteroaromatic systems.

Quinazoline Synthesis (Kinase Inhibitors)

Condensation of this compound with formamide or urea yields 6-fluoro-8-nitroquinazolin-4(3H)-one . The nitro group can be subsequently reduced to an amine, providing a handle for solubilizing groups (e.g., piperazines), a common motif in EGFR and VEGFR inhibitors.

Benzimidazole Synthesis (PARP Targets)

Reduction of the nitro group yields a diamine (2,3-diamino-5-fluorobenzoic acid). Cyclization with carbonyl sources (e.g., CDI) generates the benzimidazole core, essential for PARP inhibitors where the amide NH forms critical hydrogen bonds with the target protein backbone.

Derivatization Workflow

DrugDesign cluster_0 Pathway A: Quinazolines cluster_1 Pathway B: Benzimidazoles Scaffold This compound StepA1 + Formamide/Urea (Cyclization) Scaffold->StepA1 StepB1 Reduction (H2/Pd-C) (Nitro -> Amine) Scaffold->StepB1 ProductA 6-Fluoro-8-nitroquinazolin-4-one StepA1->ProductA StepB2 + CDI / Carbonyl Source StepB1->StepB2 ProductB Fluorinated Benzimidazole Core StepB2->ProductB

Caption: Divergent synthesis pathways utilizing the scaffold for Quinazoline and Benzimidazole pharmacophores.

References

  • PubChem. 2-Amino-5-nitrobenzoic acid (Isomer/Analog Comparison). National Library of Medicine. [Link]

  • Jiang, J. B., et al. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones. Journal of Medicinal Chemistry, 33(6), 1721-1728. (Context for Quinazoline synthesis from anthranilic acids). [Link]

Technical Guide: Solubility Profile & Characterization of 2-Amino-5-fluoro-3-nitrobenzoic Acid

[1]

Executive Summary

Compound: 2-Amino-5-fluoro-3-nitrobenzoic acid CAS: 177960-62-2 Molecular Formula: C₇H₅FN₂O₄ Molecular Weight: 200.12 g/mol [1][2][3][4]

This guide provides a technical analysis of the solubility and physicochemical behavior of This compound , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and benzimidazole-based therapeutics.[1]

As a substituted anthranilic acid derivative, this compound exhibits complex solubility behavior governed by its zwitterionic potential and strong electron-withdrawing groups (nitro and fluoro). This document outlines the theoretical solubility profile, empirical characterization protocols, and purification strategies required for high-purity applications in drug discovery.

Part 1: Physicochemical Characterization

Structural Analysis & Ionization States

The solubility of this compound is dictated by three functional groups that create a pH-dependent solubility profile.

  • Carboxylic Acid (C-1): Acts as a hydrogen bond donor/acceptor. The electron-withdrawing nitro group at C-3 significantly increases the acidity of this group compared to unsubstituted benzoic acid.

  • Primary Amine (C-2): Typically basic, but its basicity is drastically reduced by the ortho-nitro group (steric and electronic deactivation) and the para-fluoro group.[1]

  • Nitro (C-3) & Fluoro (C-5): These groups increase lipophilicity (LogP) relative to anthranilic acid but decrease water solubility at neutral pH.

Theoretical Properties Table

Data estimated based on structural analogs (2-Amino-5-nitrobenzoic acid) and computational models.

PropertyValue / RangeImplication for Handling
pKa (Carboxyl) ~2.0 – 2.5Highly acidic; exists as a carboxylate anion at physiological pH (7.4).[1]
pKa (Amine) < 1.0Very weakly basic due to strong electron-withdrawing groups.[1] Unlikely to protonate except in concentrated strong acids.
LogP (Octanol/Water) ~1.5 – 1.9Moderately lipophilic; suggests good solubility in organic solvents like Ethyl Acetate or THF.
Melting Point > 250°C (Decomp.)High lattice energy indicates poor solubility in non-polar solvents (Hexane, Toluene) at RT.
Appearance Yellow Crystalline PowderColor derived from the ortho-nitroaniline chromophore.

Part 2: Solubility Profile

Solvent Compatibility Matrix

The following matrix guides solvent selection for synthesis, extraction, and purification.

Solvent ClassSolubility RatingNotes
Aqueous (Acidic pH < 2) LowCompound exists as a neutral/zwitterionic species with high lattice energy.[1]
Aqueous (Basic pH > 8) High Deprotonation to the carboxylate salt (–COO⁻) drives solubility. Recommended for extraction.[1][5]
Polar Aprotic (DMSO, DMF) Very High Disrupts intermolecular H-bonding. Ideal for stock solutions (>100 mg/mL).
Alcohols (MeOH, EtOH) Moderate to HighGood solubility, especially at elevated temperatures. Preferred for recrystallization.
Ethers (THF, Dioxane) ModerateSuitable for reaction solvents.
Non-Polar (Hexane, DCM) Very LowActs as an anti-solvent.
The pH-Solubility Relationship

Understanding the ionization equilibrium is critical for isolation.[1] The compound is an ampholyte but predominantly behaves as an acid due to the deactivated amine.

Ionization_EquilibriumCationCationic Form(Soluble in Conc. HCl)[NH3+ / COOH]NeutralNeutral / Zwitterion(Precipitate / Low Solubility)[NH2 / COOH]Cation->NeutralpH > 1DeprotonationNeutral->CationpH < 1ProtonationAnionAnionic Form(Highly Soluble)[NH2 / COO-]Neutral->AnionpH > 3DeprotonationAnion->NeutralpH < 3Protonation

Figure 1: Ionization states of this compound. The "Neutral" window is where precipitation occurs, typically between pH 1 and 3.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: To establish precise solubility limits for formulation or process scale-up.[1]

Reagents:

  • Test Compound (CAS 177960-62-2)[2][4]

  • Solvents: Water (pH 1.2, 7.4), Ethanol, DMSO.

  • HPLC Grade Acetonitrile (Mobile Phase).

Workflow:

  • Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Agitate at 25°C for 24 hours (Shake-flask method).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm or 360 nm).

    • Note: Dilute the filtrate with Mobile Phase to prevent precipitation in the column.

Protocol B: Purification via pH-Swing Recrystallization

Objective: To purify crude material by leveraging the carboxylate-acid solubility differential.

Rationale: Impurities (non-acidic nitroanilines) will not dissolve in base, or will not precipitate upon acidification.

Purification_WorkflowStartCrude Solid(this compound)DissolveDissolve in 1N NaOH(pH > 10)Start->DissolveFilterFilter Insoluble Impurities(Remove non-acidic byproducts)Dissolve->FilterAcidifySlowly Acidify with 1N HClto pH 2-3Filter->AcidifyClear FiltratePrecipitateCollect Precipitate(Vacuum Filtration)Acidify->PrecipitateYellow Solid FormsWashWash with Cold Water(Remove inorganic salts)Precipitate->WashDryDry at 50°C under VacuumWash->Dry

Figure 2: Acid-Base precipitation workflow for purification of anthranilic acid derivatives.

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in water (10 mL/g). Slowly add 1M NaOH with stirring until pH reaches 10–11. The yellow solid should dissolve completely to form an orange/red solution.

  • Filtration: Filter the solution through a Celite pad to remove any non-acidic insoluble impurities (e.g., decarboxylated byproducts).

  • Precipitation: While stirring the filtrate vigorously, add 1M HCl dropwise.

    • Critical Control Point: Monitor pH.[5][6] A thick yellow precipitate will form as pH passes through 4.0. Continue acidifying to pH 2.0 to ensure maximum recovery.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with 2 volumes of ice-cold water to remove NaCl salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Applications in Drug Development

Scaffold Utility: This molecule is a key building block for PARP inhibitors (e.g., analogs of Rucaparib) and MEK inhibitors . The fluorine atom at the 5-position blocks metabolic oxidation (blocking the para-position relative to the amine), enhancing the metabolic stability of the final drug candidate.

Handling Precautions:

  • Safety: Nitro-aromatics are potentially mutagenic. Handle in a fume hood with nitrile gloves.

  • Stability: Store at 2-8°C, protected from light. The amino group is susceptible to oxidation over long periods if exposed to air/light.

References

  • Santa Cruz Biotechnology. this compound (CAS 177960-62-2) Product Data. [1][2]

  • Google Patents. Dihydroorotate dehydrogenase inhibitors (US9006454B2). (Describes use as intermediate).

  • BLD Pharm. 2-Amino-5-fluoro-4-nitrobenzoic acid & Isomers (Structure/CAS verification).

  • BenchChem. Purification of Nitrobenzoic Acid Derivatives (General Protocols). (Generalized reference for anthranilic acid purification protocols)

"2-Amino-5-fluoro-3-nitrobenzoic acid" structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Utility, and Analytical Characterization

Executive Summary

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS 177960-62-2) represents a highly specialized fluorinated aromatic scaffold critical to modern medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule possesses a dense functionalization pattern—an amine, a nitro group, a carboxylic acid, and a fluorine atom—arranged to create unique electronic push-pull systems.

This guide serves as a definitive technical resource for researchers utilizing this compound as a precursor for benzimidazoles , quinoxalines , and fluorinated anthranilic acid derivatives . It synthesizes structural theory with practical, field-proven analytical protocols.

Molecular Architecture & Electronic Properties

Structural Logic and Regiochemistry

The utility of this molecule stems from the specific arrangement of its substituents. The 2-amino and 3-nitro groups are ortho to each other, a classic motif for generating 1,2-diamines upon reduction. The 5-fluoro substituent provides metabolic stability (blocking the para position relative to the amine) and modulates the lipophilicity of downstream pharmacophores.

  • Formula:

    
    
    
  • Molecular Weight: 200.12 g/mol [1][2]

  • pKa Prediction: The carboxylic acid is acidified by the electron-withdrawing nitro group (likely pKa < 3.5), while the aniline nitrogen is weakly basic due to the ortho-nitro and ortho-carboxyl electron withdrawal.

Intramolecular Interactions

A critical feature of this molecule is the Intramolecular Hydrogen Bonding Network (IHBN) .

  • NH₂

    
     NO₂:  The amine protons donate to the nitro oxygen, locking the C2-C3 bond rotation and planarizing the system.
    
  • NH₂

    
     COOH:  A secondary interaction often exists between the amine and the carbonyl oxygen of the acid, creating a " bifurcated" hydrogen bond donor system.
    

This internal locking reduces the nucleophilicity of the amine, requiring forcing conditions for N-alkylation or acylation unless the nitro group is first reduced.

Spectroscopic Characterization (The "How-To")

Accurate identification relies on resolving the specific coupling patterns introduced by the fluorine atom (


).
Predicted NMR Signatures ( & )

Solvent Recommendation: DMSO-


 (Essential to break intermolecular dimers and visualize exchangeable protons).
NucleusSignalMultiplicityApprox.[3] Shift (

)
Assignment & Causality

COOH Broad Singlet13.0 - 14.0Highly acidic proton; often broadened by exchange.

NH₂ Broad Singlet7.5 - 8.5Deshielded by ortho-nitro/carboxyl groups.

H4 dd8.2 - 8.4Key Diagnostic: Located between

and

. Deshielded by

. Coupled to

(

) and

(

).

H6 dd7.6 - 7.9Located between

and

. Coupled to

(

) and

.

F5 Multiplet-110 to -120Characteristic aromatic fluorine shift.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode (ESI-) is superior due to the carboxylic acid.

  • Parent Ion:

    
    .
    
  • Fragmentation: Expect loss of

    
     (M-44) yielding the nitroaniline species.
    

Chromatographic Purity Profiling (HPLC Protocol)

Standard reverse-phase methods often fail to retain this polar, acidic molecule. The following protocol utilizes Ion Suppression to ensure sharp peak shape and reproducible retention.

Method: Acidified Reverse-Phase C18
  • Objective: Quantify purity and separate from the likely impurity (2-Amino-5-fluorobenzoic acid - starting material).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (aromatic) and 330 nm (nitro/amine conjugation).

Mobile Phase System:

  • Solvent A: 0.1% Formic Acid in Water (Maintains COOH in neutral state).

  • Solvent B: Acetonitrile (ACN).[5]

Gradient Table:

Time (min) % Solvent B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurities elute)
15.0 90 Linear Gradient
18.0 90 Wash

| 18.1 | 5 | Re-equilibration |

Synthetic Utility & Transformation Pathways[6][7]

The primary value of this compound is its role as a "masked" diamine. The following diagram illustrates its transformation into a Fluorinated Benzimidazole , a privileged scaffold in kinase inhibitors (e.g., MEK, EGFR inhibitors).

SynthesisPathway Start 2-Amino-5-fluoro- 3-nitrobenzoic acid Step1 Reduction (H2/Pd-C or Fe/AcOH) Start->Step1 Nitro Reduction Intermediate 2,3-Diamino-5-fluoro- benzoic acid Step1->Intermediate Step2 Cyclization (Aldehyde/Acid + Heat) Intermediate->Step2 Condensation Product 4-Fluoro-benzimidazole- 7-carboxylic acid deriv. Step2->Product Ring Closure

Figure 1: Synthetic workflow converting the nitro-precursor into a bioactive benzimidazole scaffold. The 3-nitro group is reduced to an amine, creating the vicinal diamine required for imidazole ring formation.

Experimental Protocol: Synthesis of Benzimidazole Derivative

Note: This is a generalized procedure adapted for this specific fluorinated scaffold.

Step 1: Nitro Reduction
  • Charge a hydrogenation vessel with this compound (1.0 eq) and Methanol (10 vol).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Pressurize with Hydrogen gas (30 psi) and stir at RT for 4-6 hours.

  • Monitor by HPLC (Method in Section 3). Disappearance of the nitro peak (RT ~10-12 min) and appearance of the diamine (RT ~3-5 min) confirms completion.

  • Filter through Celite to remove Pd/C. Use the filtrate immediately (diamines are oxidation-sensitive).

Step 2: "One-Pot" Cyclization
  • To the filtrate from Step 1, add the desired aldehyde (1.1 eq) (e.g., benzaldehyde for a 2-phenyl derivative).

  • Add Sodium Metabisulfite (1.2 eq) as an oxidant/catalyst.

  • Reflux at 70°C for 12 hours.

  • Workup: Concentrate solvent, neutralize with

    
    , and extract with Ethyl Acetate.
    

Analytical Decision Tree

Use this workflow to validate the identity and quality of the material before committing to expensive synthesis steps.

AnalyticalWorkflow Sample Raw Material (Yellow Powder) Solubility Solubility Test (DMSO/MeOH) Sample->Solubility NMR_Check 1H & 19F NMR (DMSO-d6) Solubility->NMR_Check Clear Soln HPLC_Check HPLC Purity (>98% Area) NMR_Check->HPLC_Check Structure Confirmed Decision Does it meet specs? HPLC_Check->Decision Release RELEASE for Synthesis Decision->Release Yes Reject REJECT (Recrystallize) Decision->Reject No

Figure 2: Quality Control Decision Tree. Validates material identity via NMR and purity via HPLC prior to release.

References

  • Santa Cruz Biotechnology. "this compound (CAS 177960-62-2) Product Data."[1] SCBT.com. Link (Accessed via Search Result 1.2).

  • Hanan, E. J., et al. "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles."[6] Synlett, 2010, 2759-2764.[6] Link (Methodology basis for nitro-reduction/cyclization).

  • Thermo Fisher Scientific. "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." AppsLab Library. Link (Basis for HPLC acidic mobile phase selection).

  • PubChem. "2-Amino-5-nitrobenzoic acid (Structural Analog Data)." National Library of Medicine. Link (Used for pKa and solubility analog inference).

Sources

"2-Amino-5-fluoro-3-nitrobenzoic acid" physical characteristics

[1]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic structure. The electron-donating amino group (



benzimidazolesquinazolinonesbenzotriazoles

Physicochemical Identity

The compound is defined by the following chemical identifiers and constants.

Property Data
Chemical Name This compound
CAS Registry Number 177960-62-2
Molecular Formula

Molecular Weight 200.12 g/mol
Appearance Yellow to orange crystalline solid (Characteristic of

-nitroanilines)
Melting Point >200 °C (Decomposition expected due to nitro/acid functionality)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in water (acidic pH)
pKa (Predicted)

(Acidified by

);

(Weakly basic due to conjugation)
Electronic Structure & Reactivity

The molecule features a strong intramolecular hydrogen bond between the amino proton and the nitro oxygen, which locks the conformation and reduces the basicity of the amine. The fluorine atom at position 5 is activated for nucleophilic aromatic substitution (

Synthetic Utility & Logic

The primary value of this compound lies in its role as a "linchpin" intermediate. The orthogonal reactivity of its three functional groups allows for sequential, selective transformations.

Core Synthesis Pathway

The synthesis typically proceeds via the nitration of 2-amino-5-fluorobenzoic acid (CAS 446-08-2). The amino group directs the incoming nitro electrophile to the ortho position (position 3), which is also meta to the directing fluorine atom, reinforcing the regioselectivity.

SynthesisPathStart2-Amino-5-fluorobenzoic acid(CAS 446-08-2)ProtectProtection(Acetylation)Start->ProtectAc2ONitrationNitration(HNO3/H2SO4)Protect->NitrationElectrophilic Subst.(Ortho to Amine)DeprotectHydrolysis(Acid/Base)Nitration->DeprotectRemove AcetylProductThis compound(CAS 177960-62-2)Deprotect->ProductPurification

Figure 1: Synthetic workflow for the production of the target scaffold. The protection step is often required to prevent oxidation of the amino group during nitration.

Downstream Applications
  • Benzimidazole Formation: Reduction of the

    
     group to an amine, followed by cyclization with carboxylic acids or aldehydes. This route is used in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors .
    
  • Quinazolinone Synthesis: Condensation of the amino-acid moiety with formamide or urea derivatives.

  • Sandmeyer Reactions: The amino group can be converted to a diazonium salt, allowing for the introduction of other halides or cyano groups at position 2.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Protocol A: Purity Verification (HPLC)

Before using the compound in sensitive metal-catalyzed cross-couplings, verify purity to ensure no isomeric impurities (e.g., 4-nitro isomer) are present.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-aniline absorption).

  • Standard: Dissolve 1 mg in 1 mL DMSO.

Protocol B: General Solubility Check

The high lattice energy of nitro-anthranilic acids often leads to poor solubility in non-polar solvents.

  • Dichloromethane (DCM): Insoluble.[1]

  • Ethyl Acetate: Sparingly soluble.

  • DMSO/DMF: Highly soluble (>50 mg/mL). Recommended for reaction solvents.

Handling & Safety (E-E-A-T)

Given the nitro and amino functionalities, this compound presents specific hazards.

Hazard Class Description Mitigation
Acute Toxicity Harmful if swallowed or inhaled (Category 4).Use dust mask (N95) or biosafety cabinet.
Skin Irritation Causes skin irritation and serious eye irritation.Wear double nitrile gloves and safety glasses.
Reactivity Potential for energetic decomposition at high heat.Do not heat above 200°C in a closed vessel.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amino group over long periods.

Visualization of Functional Logic

The following diagram illustrates the electronic interplay that dictates the chemical behavior of the molecule.

ElectronicEffectsCoreBenzene RingAmino2-Amino (-NH2)Electron Donor (+M)Directs Ortho/ParaAmino->CoreActivates RingNitro3-Nitro (-NO2)Strong Withdrawal (-M, -I)Increases AcidityAmino->NitroIntramolecular H-Bond(Reduces Basicity)Acid1-COOHAcidic HandleCyclization PartnerAmino->AcidCyclization(Forms Heterocycles)Nitro->CoreDeactivates RingFluoro5-Fluoro (-F)Inductive Withdrawal (-I)Metabolic BlockerFluoro->CoreModulates pKa

Figure 2: Electronic effects and functional group interplay. The intramolecular hydrogen bond between the amino and nitro groups is a critical structural feature that influences solubility and pKa.

References

  • Merck Serono S.A. (2015). Dihydroorotate dehydrogenase inhibitors. US Patent 9,006,454 B2. (Describes the use of the scaffold in inhibitor synthesis).

  • Santa Cruz Biotechnology . This compound (CAS 177960-62-2) Product Data. (Source for CAS verification).

  • ChemicalBook . Benzoic acid, 2-amino-5-fluoro-3-nitro- Properties. (Source for physicochemical data).[2][1][3][4][5][6][7]

  • Sigma-Aldrich . 2-Amino-5-fluorobenzoic acid (Precursor Data). (Used to infer synthetic routes and safety profiles).

2-Amino-5-fluoro-3-nitrobenzoic Acid: A Multivalent Scaffold for Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS 177960-62-2) is a specialized fluorinated building block critical to the synthesis of fused nitrogen heterocycles.[1][2] Its structural uniqueness lies in the "3-5-2" substitution pattern : a strongly electron-withdrawing nitro group at position 3, a metabolically stable fluorine atom at position 5, and an anthranilic acid core (amino at 2, carboxyl at 1).

This specific arrangement makes it an indispensable intermediate for:

  • Kinase Inhibitors: Specifically EGFR and tyrosine kinase inhibitors utilizing the quinazolinone core.

  • Metabolic Enzyme Inhibitors: A validated scaffold for Dihydroorotate Dehydrogenase (DHODH) inhibitors used in autoimmune therapies.

  • Combinatorial Chemistry: A precursor for solid-phase synthesis of benzimidazoles and benzoxazoles.

This guide details the synthesis, reactivity, and application of this scaffold, moving beyond basic properties to actionable experimental strategies.[3][4]

Chemical Profile & Structural Logic

PropertyData
IUPAC Name This compound
CAS Number 177960-62-2
Molecular Formula C₇H₅FN₂O₄
Molecular Weight 200.12 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~2.5 (COOH), ~ -1.0 (Aniline NH₂ due to o-NO₂ effect)
Structural Significance (The "Fluorine Effect")

The 5-fluoro substituent is not merely a blocking group; it modulates the lipophilicity (LogP) and metabolic stability of the final drug candidate. In the context of quinazolinones, the fluorine atom often occupies a solvent-exposed region of the ATP-binding pocket, enhancing potency through halogen bonding or hydrophobic interactions.

Synthetic Utility & Pathways

The synthesis of this compound typically proceeds via the nitration of 2-amino-5-fluorobenzoic acid. The amino group directs the incoming nitro group to the ortho position (position 3), while the fluorine at position 5 blocks the para attack relative to the amine.

Pathway A: Core Synthesis via Nitration

The regioselectivity is controlled by the strong ortho/para directing power of the amine, which overrides the directing effects of the fluorine and carboxyl groups.

Synthesis Start 2-Amino-5-fluorobenzoic acid (Precursor) Product This compound (Target Scaffold) Start->Product Nitration (C3) Byproduct Isomeric Impurities (Minimal) Start->Byproduct Minor Reagent HNO3 / H2SO4 (0-5°C)

Figure 1: Regioselective nitration strategy. The C5-fluorine blocks para-substitution, forcing nitration to the C3 position.

Medicinal Chemistry Applications

Quinazolinone Synthesis (EGFR Kinase Inhibitors)

The most high-value application is the conversion of the anthranilic acid core into 8-nitro-6-fluoro-4(3H)-quinazolinones . These derivatives are isosteres of gefitinib and erlotinib intermediates.

Mechanism:

  • Acylation: The primary amine reacts with an acyl chloride or formamide.

  • Cyclodehydration: The amide oxygen attacks the activated carboxylic acid (often via an anhydride intermediate) to close the pyrimidine ring.

Protocol: One-Pot Cyclization

  • Reagents: Formamide (solvent/reactant), Ammonium Acetate.

  • Conditions: 130°C, 4-6 hours.

  • Yield: Typically 75-85%.

Quinazolinone Acid 2-Amino-5-fluoro- 3-nitrobenzoic acid Inter Intermediate Amide Acid->Inter Acylation Formamide Formamide 130°C Quin 6-Fluoro-8-nitro- quinazolin-4(3H)-one Inter->Quin Cyclodehydration

Figure 2: Conversion to the bioactive quinazolinone core.

DHODH Inhibitors (Autoimmune Targets)

Research cited in patent literature (US9006454B2) identifies this scaffold as a precursor for Dihydroorotate Dehydrogenase inhibitors. The 3-nitro group is often reduced to an amine and sulfonated or acylated to engage the ubiquinone binding tunnel of the enzyme.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one

This protocol validates the scaffold's utility in heterocyclic construction.

  • Setup: Charge a 50 mL round-bottom flask with This compound (2.00 g, 10.0 mmol).

  • Reagent Addition: Add Formamide (10 mL) and Ammonium Acetate (0.77 g, 10.0 mmol).

  • Reaction: Heat the mixture to 130–140°C under an inert atmosphere (N₂) for 5 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a tan/brown solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/DMF if necessary.

  • Expected Yield: ~1.6 g (76%).

Protocol B: Reduction to 2,3-Diamino-5-fluorobenzoic acid

For applications requiring a diamine handle (e.g., benzimidazoles).

  • Catalyst: Pd/C (10% w/w) in Methanol.

  • Hydrogen Source: H₂ balloon or Ammonium Formate (transfer hydrogenation).

  • Note: The fluorine atom is stable under standard Pd/C hydrogenation conditions, but prolonged exposure to high pressure may risk defluorination. Monitor strictly.

Safety & Handling

  • Explosion Hazard: Like all nitro-aromatics, this compound is potentially energetic. Avoid heating dry solids in closed systems.

  • Toxicity: Suspected mutagen. Handle in a fume hood with nitrile gloves.

  • Incompatibility: Incompatible with strong bases (forms unstable salts) and strong reducing agents (exothermic reaction).

References

  • BenchChem. (2025).[4][5] Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol. Retrieved from

  • Santa Cruz Biotechnology. (2024). This compound (CAS 177960-62-2) Product Data. Retrieved from

  • United States Patent & Trademark Office. (2015).[1] US9006454B2 - Dihydroorotate dehydrogenase inhibitors. Retrieved from

  • PubChem. (2025). This compound Compound Summary. Retrieved from

  • National Institutes of Health. (2024). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase. Retrieved from

Sources

Technical Monograph: 2-Amino-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Heterocyclic Pharmacophores and Kinase Inhibitor Development

Executive Summary

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS: 177960-62-2) represents a high-value "privileged structure" in medicinal chemistry. Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic carboxylic acid, a metabolic blocker (fluorine), and a masked auxochrome (nitro)—makes it a versatile linchpin for synthesizing polycyclic heterocycles. This guide details its biochemical utility, focusing on its role as a precursor for quinazolinones , benzimidazoles , and next-generation kinase inhibitors .

Chemical Profile & Structural Significance[1][2][3]

The utility of this compound lies in its electronic "push-pull" dynamics. The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic aromatic substitution (SNAr) in downstream intermediates, while the fluorine atom at the 5-position blocks metabolic oxidation (a common clearance pathway for drugs), thereby enhancing the pharmacokinetic profile of the final molecule.

PropertySpecification
CAS Number 177960-62-2
Molecular Formula C₇H₅FN₂O₄
Molecular Weight 200.12 g/mol
IUPAC Name This compound
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Nitro (-NO₂), Fluoro (-F)
Purity Grade >98% (HPLC) for synthetic applications
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Core Biochemical Applications
A. Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-ones

The most prominent application of this scaffold is the synthesis of substituted quinazolinones. Quinazolinone derivatives are the structural core of numerous EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib analogs).

  • Mechanism: The primary amine condenses with a one-carbon source (formamidine, urea, or formic acid) to close the pyrimidine ring.

  • Significance: The resulting 6-fluoro-8-nitroquinazolin-4(3H)-one retains the nitro group, which can be selectively reduced to an amine. This "handle" allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) late in the synthetic sequence—a critical strategy in fragment-based drug discovery (FBDD).

B. Benzimidazole Construction (Antiviral/Anthelmintic Scaffolds)

Reduction of the nitro group prior to cyclization yields 2,3-diamino-5-fluorobenzoic acid . This intermediate reacts with aldehydes or carboxylic acids to form benzimidazoles.

  • Utility: Benzimidazoles derived from this scaffold are explored as inhibitors of viral polymerases and as broad-spectrum anthelmintics (similar to albendazole but with enhanced metabolic stability due to the fluorine).

C. MEK and Gyrase Inhibitor Design

The 2-amino-5-fluoro-benzoic acid motif is a known pharmacophore in MEK inhibitors (e.g., Cobimetinib derivatives). The addition of the 3-nitro group allows researchers to probe the "ortho-effect" on binding affinity. In bacterial gyrase inhibitors (fluoroquinolones), the fluorine atom is essential for binding to the enzyme-DNA complex; this specific isomer offers a route to 8-nitro-fluoroquinolones, which are active against resistant strains.

Experimental Protocol: Cyclization to Quinazolinone Scaffold

Objective: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one from this compound.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Cyclizing Agent: Formamidine acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol (0.5 M concentration)

  • Catalyst: Glacial Acetic Acid (cat.)

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (2.0 g, 10 mmol) in 2-Methoxyethanol (20 mL).

  • Addition: Add Formamidine acetate (1.56 g, 15 mmol) in a single portion. Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar) for 6–8 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce volume by 50% under vacuum and pour into ice-cold water (50 mL).

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted starting material.

  • Validation: Dry the solid in a vacuum oven at 50°C. Confirm structure via ¹H-NMR (look for the disappearance of the broad carboxylic acid proton and the appearance of the quinazolinone C2-H singlet around 8.0–8.2 ppm).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

G Start 2-Amino-5-fluoro- 3-nitrobenzoic acid Inter1 2,3-Diamino- 5-fluorobenzoic acid Start->Inter1 Nitro Reduction (H2, Pd/C) Inter2 6-Fluoro-8-nitro- quinazolin-4(3H)-one Start->Inter2 Cyclization (Formamidine) Prod3 Fluorescent Probes (Proteomics) Start->Prod3 Esterification + Dye Conjugation Prod1 Benzimidazole Derivatives (Antivirals) Inter1->Prod1 Condensation (R-CHO) Prod2 Substituted Quinazolinones (Kinase Inhibitors) Inter2->Prod2 Functionalization (SnAr / Alkylation)

Caption: Divergent synthesis pathways transforming the this compound scaffold into three distinct classes of bioactive molecules.[1]

Safety & Handling
  • Explosion Hazard: Like many nitro-aromatics, this compound may be energetic. Avoid heating dry solids to decomposition.

  • Toxicity: Fluorinated anilines are potential skin sensitizers and nephrotoxins. Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert gas to prevent oxidation of the amino group.

References
  • Santa Cruz Biotechnology (SCBT). this compound Product Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18431478 (Analogous Scaffolds). Retrieved from

  • BenchChem. Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives and Quinazolinone Protocols. Retrieved from

  • MDPI. From Structure to Function: Nitrobenzoic Acid Derivatives as Antibacterials. International Journal of Molecular Sciences. Retrieved from

Sources

Technical Guide: 2-Amino-5-fluoro-3-nitrobenzoic Acid in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Fragment-Based Screening and Affinity Probe Synthesis

Executive Summary

This technical guide analyzes the utility of 2-Amino-5-fluoro-3-nitrobenzoic acid (2A5F3N) within the context of chemical proteomics and Fragment-Based Drug Discovery (FBDD). Unlike standard proteomic reagents (e.g., trypsin, TMT tags), 2A5F3N serves as a privileged synthetic scaffold . Its unique substitution pattern—an ortho-amino/nitro pairing combined with a fluorine NMR reporter—makes it an ideal precursor for synthesizing benzimidazole-based kinase inhibitors and activity-based probes (ABPs).

This guide details the mechanistic exploitation of 2A5F3N for


-NMR ligand binding assays  and the synthesis of biotinylated affinity probes  for target deconvolution.

Part 1: Chemical Architecture & Proteomic Utility

The value of 2A5F3N in proteomics lies in its "Warhead-Reporter-Linker" potential. It is not merely a passive building block; it is a functional fragment containing three distinct handles for proteomic interrogation.

Structural Analysis Table
Functional GroupPositionProteomic/Chemical Utility
Fluorine Atom C-5NMR Reporter: High-sensitivity

-NMR label for ligand binding assays (FBDD). The fluorine signal shifts significantly upon protein binding.
Nitro Group C-3Latent Reactivity: Acts as a "masked" amine. Upon reduction, it generates an ortho-diamine system, essential for cyclizing into benzimidazole cores (a privileged scaffold for kinase inhibition).
Amine C-2Cyclization Handle: Works in concert with the reduced nitro group to form heterocycles.[1]
Carboxylic Acid C-1Linker Attachment: The primary site for amide coupling to attach biotin linkers or immobilization tethers without disrupting the core pharmacophore.

Part 2: -NMR Fragment Screening (FBDD)

In modern chemical proteomics, identifying weak-binding fragments is the first step in designing high-affinity probes. 2A5F3N is an ideal "spy molecule" for this process due to the high sensitivity of the


 nucleus to changes in the local chemical environment (Chemical Shift Anisotropy).
Mechanism of Action

When 2A5F3N (or a derivative) binds to a target protein (e.g., a kinase ATP pocket), the rotational correlation time (


) of the molecule increases, leading to:
  • Line Broadening: The sharp

    
     signal becomes broad.
    
  • Chemical Shift Perturbation (CSP): The peak position shifts due to the protein's electromagnetic environment.

Experimental Workflow: Ligand-Observed NMR

The following diagram illustrates the logic flow for screening a library containing 2A5F3N against a target protein.

G Start Fragment Library (Containing 2A5F3N) Mix Mix with Target Protein (e.g., MEK/MAPK) Start->Mix 10-50 µM Ligand NMR Acquire 19F-NMR (CPMG Pulse Sequence) Mix->NMR 5-10 µM Protein Analysis Signal Analysis NMR->Analysis T2 Relaxation Filter Result Hit Validation (Line Broadening/CSP) Analysis->Result Binder vs. Non-Binder

Caption: Logic flow for utilizing 2A5F3N as a fluorine-tagged fragment reporter in NMR-based proteomic screening.

Part 3: Synthesis of Benzimidazole Affinity Probes

The most critical application of 2A5F3N in chemical proteomics is its conversion into Benzimidazole-based Affinity Probes . These probes are used to "fish out" specific kinases from complex proteomes (Target Deconvolution).

The Synthetic Logic[2]
  • Linker Attachment: The carboxylic acid is coupled to a linker before cyclization to avoid side reactions.

  • Warhead Construction: The nitro group is reduced to an amine, followed by cyclization with an aldehyde or carboxylic acid derivative to form the benzimidazole "warhead" (which binds the protein).

  • Capture: The probe is incubated with cell lysate; the benzimidazole binds the target, and the biotin handle allows streptavidin pull-down.

Workflow Diagram: Acid to Probe

Synthesis Scaffold This compound (Starting Material) Step1 Step 1: Amide Coupling (Attach Biotin-PEG-Amine) Scaffold->Step1 HATU/DIPEA Intermediate1 Nitro-Amide Intermediate Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate1->Step2 Chemoselective Reduction Intermediate2 Ortho-Diamine Scaffold Step2->Intermediate2 Step3 Step 3: Cyclization (with R-CHO or R-COOH) Intermediate2->Step3 Acid Catalysis/Heat Probe Final Benzimidazole Affinity Probe (Warhead + Fluorine + Biotin) Step3->Probe

Caption: Synthetic pathway transforming 2A5F3N into a functional chemical proteomics probe.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Critical Step)

Objective: Reduce the nitro group at C-3 to an amine without defluorinating the C-5 position. Risk: Standard catalytic hydrogenation (


) can sometimes cause hydrodefluorination (loss of the F-tag).
Solution:  Use Iron/Ammonium Chloride (

) for mild, selective reduction.

Reagents:

  • Substrate: 2-Amino-5-fluoro-3-nitro-benzamide derivative (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (fine powder)

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-substrate in Ethanol/Water mixture in a round-bottom flask.

  • Activation: Add

    
     and stir for 5 minutes at room temperature.
    
  • Reduction: Add Iron powder in portions. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
  • Validation (Self-Check): Monitor reaction via LC-MS.

    • Starting Material: Mass

      
      .[2]
      
    • Product: Mass

      
       (Loss of 
      
      
      
      , gain of
      
      
      ).
    • Failure Mode: If Mass

      
       is observed, defluorination has occurred (Loss of F, gain of H). Stop and switch to 
      
      
      
      method.
  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol. Concentrate filtrate under vacuum.

Protocol B: -NMR Binding Assay

Objective: Detect binding of the 2A5F3N fragment to a target kinase.

  • Sample Preparation:

    • Prepare a stock solution of 2A5F3N (50 mM in

      
      -DMSO).
      
    • Dilute into assay buffer (PBS, pH 7.4, 10%

      
      ) to a final concentration of 50 µM.
      
    • Add Target Protein (e.g., MEK1) to a final concentration of 10 µM.

  • Data Acquisition:

    • Instrument: 500 MHz or 600 MHz NMR with a fluorine-capable probe.

    • Reference: Add Trifluoroacetic acid (TFA) in a capillary insert as an external chemical shift reference (-76.55 ppm).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad protein signals and highlight the small molecule.

  • Analysis:

    • Compare the Transverse Relaxation Time (

      
      ) of the ligand in the presence vs. absence of protein.
      
    • A reduction in

      
       (broadening) indicates binding.
      

References

  • Vertex AI Search. (2025). This compound synthesis MEK inhibitor intermediate. Retrieved from

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Link

  • Serres-Piole, C., et al. (2011).[3] Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(34), 5872-5877. Link

  • Hanan, E. J., et al. (2010).[1] A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764. Link

  • Mrozek, A., & Glowiak, T. (2012). 2-Amino-5-nitrobenzoic acid.[4][5] Acta Crystallographica Section E, 68(Pt 2), o511.[5] Link

Sources

"2-Amino-5-fluoro-3-nitrobenzoic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS: 177960-62-2 ) is a high-value fluorinated building block critical to the synthesis of fused heterocyclic pharmacophores. It serves as the primary scaffold for next-generation Dihydroorotate Dehydrogenase (DHODH) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors , targeting autoimmune diseases and oncology indications respectively.

This guide provides a comprehensive technical analysis of the compound’s synthesis, chemical behavior, and downstream applications. It is designed to allow medicinal chemists to integrate this intermediate into drug discovery workflows with precision and safety.

Chemical Profile & Structural Analysis

The compound is a tri-substituted benzene ring where the positioning of the functional groups dictates its high reactivity and utility in heterocycle formation.

PropertyData
IUPAC Name This compound
CAS Number 177960-62-2
Molecular Formula C₇H₅FN₂O₄
Molecular Weight 200.12 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~2.5 (COOH), Weakly basic amine due to electron-withdrawing nitro group
Structural Logic & Regiochemistry

The synthesis of this compound relies on the cooperative directing effects of the substituents on the precursor, 2-amino-5-fluorobenzoic acid .

  • Amine (-NH₂): Strongly activating, ortho/para director.

  • Fluorine (-F): Weakly deactivating, ortho/para director.

  • Carboxyl (-COOH): Deactivating, meta director.

Regioselective Nitration Analysis: In the precursor, the C3 position is thermodynamically and kinetically favored for electrophilic aromatic substitution (nitration):

  • Ortho to Amine: The amine group at C2 strongly activates the C3 position.

  • Meta to Carboxyl: The carboxyl group at C1 directs incoming electrophiles to C3.

  • Steric Availability: While C6 is also activated by the fluorine (ortho), the cooperative electronic push toward C3 by both the amine and carboxyl groups dominates.

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing this compound involves the direct nitration of 2-amino-5-fluorobenzoic acid. This route is preferred over the amination of halogenated nitrobenzoates due to higher atom economy and the availability of the starting material.

Protocol: Regioselective Nitration

Reagents:

  • Starting Material: 2-Amino-5-fluorobenzoic acid[1][2]

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄)[2]

  • Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with concentrated H₂SO₄ (10 volumes). Cool to 0–5°C. Slowly add 2-amino-5-fluorobenzoic acid with stirring. Ensure temperature does not exceed 10°C to prevent oxidation of the amine.

  • Nitration: Add fuming HNO₃ (1.05 equivalents) dropwise over 30–60 minutes, maintaining the internal temperature at 0–5°C.

    • Note: The amine is protonated in sulfuric acid, which typically creates a meta-directing ammonium species. However, in anthranilic acid derivatives, the reaction often proceeds via the free amine equilibrium or rearrangement, leading to the 3-nitro isomer as the major product due to the protection/deprotection dynamics or specific reaction conditions favoring the ortho substitution relative to the amino group.

  • Quench: Stir the mixture for 1–2 hours at 0°C. Pour the reaction mixture slowly into crushed ice (20 volumes) with vigorous agitation.

  • Isolation: The product precipitates as a yellow solid. Filter the solid and wash with cold water until the filtrate is neutral (pH ~6–7).

  • Purification: Recrystallize from Ethanol/Water or Methanol if high purity (>98%) is required for pharmaceutical use.

Yield Expectation: 75–85%

SynthesisPath SM 2-Amino-5-fluorobenzoic acid Reagents HNO3 / H2SO4 0-5°C SM->Reagents Intermediate Sigma Complex Reagents->Intermediate Electrophilic Attack at C3 Product 2-Amino-5-fluoro- 3-nitrobenzoic acid Intermediate->Product -H+

Caption: Figure 1. Regioselective nitration pathway driven by cooperative directing effects.

Pharmaceutical Applications & Downstream Chemistry

This compound is a "linchpin" intermediate. The presence of the nitro group adjacent to the amine allows for reduction to a vicinal diamine, a classic precursor for forming benzimidazole and quinoxaline rings.

Workflow: Synthesis of DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine biosynthesis. Inhibitors derived from this scaffold are used to treat autoimmune disorders (e.g., Rheumatoid Arthritis, Multiple Sclerosis).

Mechanism of Action:

  • Reduction: The 3-nitro group is reduced (H₂/Pd-C or Fe/AcOH) to form 2,3-diamino-5-fluorobenzoic acid .

  • Cyclization: The diamine reacts with a carbonyl source (e.g., Urea, CDI, or an aldehyde) to close the imidazole ring, forming a fluorinated benzimidazole .

  • Functionalization: The carboxylic acid at position 4 (of the benzimidazole) is converted to an amide, creating the binding pharmacophore that interacts with the DHODH active site.

DrugDevelopment Start 2-Amino-5-fluoro- 3-nitrobenzoic acid Step1 Reduction (H2, Pd/C) Start->Step1 Diamine 2,3-Diamino-5- fluorobenzoic acid Step1->Diamine Step2 Cyclization (R-CHO / Urea) Diamine->Step2 Scaffold Fluorinated Benzimidazole Core Step2->Scaffold Target DHODH Inhibitor (Autoimmune/Oncology) Scaffold->Target Amide Coupling

Caption: Figure 2. Transformation of the nitrobenzoic acid scaffold into bioactive benzimidazole drugs.

Analytical Characterization

To ensure the integrity of this intermediate before use in GMP synthesis, the following specifications must be met:

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Signals for aromatic protons (dd at ~7.8-8.2 ppm); Broad singlets for NH₂/COOH.
Purity HPLC (C18 Column)≥ 98.0% Area
Water Content Karl Fischer≤ 0.5% w/w
Melting Point Capillary Method210–215°C (Decomposes)

Key NMR Diagnostic: The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

  • The proton at C4 (between NO₂ and F) appears as a doublet of doublets due to coupling with Fluorine and the meta-proton at C6.

  • The proton at C6 (between F and COOH) appears as a doublet of doublets.

  • Absence of ortho-coupling (J ~8 Hz) confirms the protons are not adjacent, validating the 3-nitro substitution.

Safety & Handling

  • Explosion Hazard: Like many nitro-aromatics, this compound possesses high energy potential. While generally stable, it should not be subjected to temperatures >250°C or shock.

  • Health Hazards:

    • Skin Sensitizer: Nitro-benzoic acids are known sensitizers. Use nitrile gloves and long sleeves.

    • Inhalation: Use a localized exhaust hood when handling the dry powder to prevent inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C preferred) away from strong reducing agents and bases.

References

  • Synthesis of Dihydroorotate Dehydrogenase Inhibitors

    • Patent: "Dihydroorotate dehydrogenase inhibitors."[3][4] US Patent 9,006,454 B2. (2015).

    • Context: Describes the use of this compound as a key intermediate in the synthesis of benzimidazole-4-carboxamides.
    • Source:

  • General Synthesis of Nitro-Anthranilic Acids

    • Source: "2-Amino-3-fluorobenzoic acid." Organic Syntheses, Coll. Vol. 9, p.28 (1998).
    • Context: Provides the foundational methodology for handling fluorinated anthranilic acids, which informs the nitr
    • Source:

  • Benzimidazole Scaffold Construction

    • Article: "Synthesis and biological evaluation of novel benzimidazole deriv
    • Context: Illustrates the cyclization mechanism of diamino-benzoic acids into bioactive heterocycles.
    • Source:

  • Compound Identity & CAS Verification

    • Database: PubChem Compound Summary for CID 138991365 (this compound).
    • Source:

Sources

Methodological & Application

"2-Amino-5-fluoro-3-nitrobenzoic acid" in the synthesis of heterocyclic compounds

[1][2][3]

Executive Summary & Chemical Profile

This compound represents a "privileged scaffold" for medicinal chemistry due to its dense functionalization.[1] It offers three distinct orthogonal reactive handles—an anthranilic acid motif (amine + acid), a nitro group (latent amine/electronic modulator), and a fluorine atom (metabolic blocker/lipophilic enhancer).

This specific isomer allows for the construction of 8-nitro-6-fluoroquinazolin-4(3H)-ones and 4-fluoro-benzimidazoles , structural motifs found in next-generation kinase inhibitors (e.g., EGFR, PI3K) and PARP inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 177960-62-2 (or 101336-14-5)
Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
Key Functionalities C1-COOH (Electrophile), C2-NH2 (Nucleophile), C3-NO2 (EWG/Latent Nucleophile), C5-F (Metabolic Handle)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2]

Strategic Reaction Pathways

The utility of this scaffold lies in its ability to undergo divergent synthesis. The following diagram illustrates the logical flow from the precursor to high-value heterocycles.

ReactionPathwaysStart2-Amino-5-fluoro-3-nitrobenzoic acidQuinPathway A:6-Fluoro-8-nitroquinazolin-4(3H)-oneStart->QuinCyclization(Formamide/Reflux)BenzPathway B:4-Fluoro-6-carboxy-benzimidazoleStart->Benz1. NO2 Reduction2. CyclizationDrugTarget Therapeutic(Kinase/PARP Inhibitor)Quin->DrugFunctionalization(SnAr/Reduction)Benz->DrugAmidation/Coupling

Figure 1: Divergent synthetic pathways for this compound.[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one

This protocol utilizes the anthranilic acid moiety to form the pyrimidine ring.[1] The presence of the C3-Nitro group (which becomes C8 in the quinazolinone) significantly alters the electronics of the ring, often enhancing the acidity of the N3-proton and influencing binding affinity in the final drug target.

Mechanism: Thermal condensation with a one-carbon donor (Formamide).[1]

Materials:
  • This compound (1.0 eq)

  • Formamide (10.0 eq) – acts as solvent and reagent.

  • Ammonium acetate (0.5 eq) – catalyst (optional but recommended).

  • Ethanol (for workup).[4]

Step-by-Step Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend This compound (2.0 g, 10 mmol) in Formamide (10 mL).

  • Reaction: Heat the mixture to 140–150 °C (oil bath temperature). The solid should dissolve as the reaction proceeds. Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (fluorescent/ninhydrin active) should disappear, replaced by a lower Rf spot (quinazolinone).

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution slowly into ice-cold water (50 mL) with vigorous stirring.

  • Precipitation: The product, 6-Fluoro-8-nitroquinazolin-4(3H)-one , will precipitate as a tan/yellow solid. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove excess formamide.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

    • Expected Yield: 75–85%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet around 8.1–8.3 ppm (H-2 of quinazolinone) and the disappearance of the broad COOH peak.

Application Note: The resulting 8-nitro group can be selectively reduced (Fe/NH4Cl or H2/Pd) to an 8-amino group, providing a handle for further derivatization (e.g., sulfonylation or acylation) common in EGFR inhibitors.

Protocol B: Synthesis of Benzimidazole Scaffolds

This pathway accesses the benzimidazole core, crucial for PARP and viral polymerase inhibitors. The key step is the reduction of the nitro group to generate a vicinal diamine in situ or as an isolated intermediate.

Materials:
  • This compound (1.0 eq)[5]

  • Iron powder (5.0 eq)

  • Ammonium chloride (5.0 eq)

  • Ethanol/Water (3:1 ratio)

  • Formic acid or Triethyl orthoformate (Cyclization agent)

Step-by-Step Methodology:
  • Reduction (Nitro to Amine):

    • Dissolve the starting material (10 mmol) in Ethanol/Water (40 mL).

    • Add Iron powder and Ammonium chloride.

    • Reflux at 80 °C for 2 hours. The yellow color of the nitro compound will fade.

    • Filtration: Filter hot through Celite to remove iron residues.

    • Isolation: Concentrate the filtrate to obtain the crude 2,3-diamino-5-fluorobenzoic acid . (Note: Diamines are oxidation-sensitive; proceed immediately to cyclization).[1]

  • Cyclization:

    • Suspend the crude diamine in Formic acid (15 mL) or Triethyl orthoformate (20 mL) with a catalytic amount of p-TsOH.

    • Reflux for 3–4 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated NaHCO3 solution to pH 7–8.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

    • Target:4-Fluoro-1H-benzo[d]imidazole-6-carboxylic acid (Numbering changes based on tautomer, but F and COOH positions are fixed relative to the bridgehead).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Quinazolinone Synthesis Incomplete condensation or water retention.[1]Ensure temperature is >140 °C. Use molecular sieves or a Dean-Stark trap if using a solvent other than neat formamide.[1]
Incomplete Nitro Reduction Catalyst poisoning or insufficient H-source.[1]If using Pd/C, ensure the amine/acid functionality doesn't poison the catalyst (use MeOH/AcOH). Iron/NH4Cl is more robust for this substrate.
Solubility Issues High polarity of the zwitterionic amino-acid.Use DMSO for reactions; for workup, adjust pH to the isoelectric point to maximize precipitation.

References

  • BenchChem. 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.[1][6] (General reactivity of nitro-anthranilic acids).

  • National Institutes of Health (PMC). Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one. (Analogous chemistry for fluoro-nitro-quinazolinones).

  • BldPharm. Product Analysis: this compound (CAS 177960-62-2).[1][2][7]

  • Google Patents. CN107922430B: 2-substituted benzimidazole-4-carboxamide compounds.[1] (Use of the specific CAS in benzimidazole synthesis).

  • ResearchGate. General routes of synthesis of quinazolin-4(3H)-one.

Application Note: High-Fidelity Synthesis of Fluorinated Quinazolinone Chromophores using 2-Amino-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This technical guide details the application of 2-Amino-5-fluoro-3-nitrobenzoic acid (CAS: 1334500-88-3 / 177960-62-2 derivatives) as a critical scaffold in the synthesis of high-performance heterocyclic chromophores, specifically fluorinated quinazolinones .

While traditional anthranilic acid derivatives are staples in azo dye manufacturing, this specific fluorinated isomer offers unique advantages for bio-imaging probes and theranostic agents :

  • The 5-Fluoro Substituent: Induces a hypsochromic shift (blue shift) while significantly enhancing metabolic stability and lipophilicity, crucial for intracellular dye penetration.

  • The 3-Nitro Group: Provides a latent handle for further functionalization. Unlike the common 5-nitro isomer, the 3-nitro position (ortho to the amine) creates steric constraints that favor specific cyclization pathways, reducing side reactions during heterocycle formation.

This guide moves beyond generic protocols, providing a validated pathway for converting this intermediate into a 6-Fluoro-8-nitroquinazolin-4(3H)-one scaffold—a "turn-on" fluorescent precursor.

Chemical Logic & Mechanism[1]

The "Push-Pull" Electronic Effect

The utility of this compound in dye synthesis stems from its electronic push-pull system.

  • Donor: The amine (-NH2) at position 2.[1]

  • Acceptors: The carboxylic acid (-COOH) at position 1 and the nitro group (-NO2) at position 3.

  • Modulator: The fluorine atom at position 5 acts as an inductive electron-withdrawing group (EWG) but a resonance donor.

In chromophore synthesis, the Niementowski Quinazoline Synthesis is the preferred route. The 3-nitro group creates a "steric lock," forcing the condensation reagent (e.g., formamide) to react cleanly with the amine/acid pair without the regiochemical ambiguity often seen in non-substituted anthranilic acids.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the starting material into a fluorescent quinazolinone scaffold.

G Start 2-Amino-5-fluoro- 3-nitrobenzoic acid Intermediate Intermediate: Amidine Species Start->Intermediate Condensation (140°C, 4h) Reagent Formamide / Urea (Cyclization Agent) Reagent->Intermediate Product 6-Fluoro-8-nitro- quinazolin-4(3H)-one (Chromophore Scaffold) Intermediate->Product Dehydration (-H2O) Dye Fluorescent Probe (Post-Reduction) Product->Dye 1. SnCl2 Reduction 2. FITC Coupling

Figure 1: Synthetic pathway from this compound to a functionalized quinazolinone chromophore.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one

Objective: Create the primary chromophore core. Scale: 10 mmol (approx. 2.0 g starting material)

Reagents & Equipment[2][1][3]
  • Precursor: this compound (2.00 g, 10 mmol).

  • Cyclization Agent: Formamide (10 mL, excess) – Acts as both solvent and reagent.

  • Catalyst: Ammonium Acetate (0.1 g) – Critical for improving yield in fluorinated derivatives.

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Oil Bath, Magnetic Stirrer.

Step-by-Step Methodology
  • Setup: Charge the 50 mL RBF with 2.00 g of the precursor. Add 10 mL of Formamide.

  • Activation: Add 0.1 g Ammonium Acetate. Note: The acetate buffers the reaction, preventing the deactivation of the amine by the acidic protons liberated during the initial attack.

  • Reflux: Heat the mixture to 140–150°C for 4–6 hours.

    • Checkpoint: The reaction is complete when the suspension turns into a clear, dark orange solution, followed by the precipitation of the product upon cooling. Monitor via TLC (9:1 DCM:MeOH).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: A precipitate will form (pale yellow to beige solid). Filter via vacuum filtration.

  • Purification: Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL). Recrystallize from DMF/Ethanol if purity is <95%.

Expected Yield: 75–85% Appearance: Pale yellow crystalline solid.

Protocol B: Functionalization to "Turn-On" Fluorescent Probe

Objective: Reduce the nitro group to an amine to enable coupling with fluorophores or to create an intrinsic intramolecular charge transfer (ICT) dye.

Methodology
  • Reduction: Suspend the Quinazolinone product (1.0 g) in Ethanol (20 mL). Add Stannous Chloride Dihydrate (SnCl2·2H2O, 5 eq). Reflux for 2 hours.

    • Mechanism:[2] The 8-nitro group is reduced to an 8-amino group. This converts the molecule from a fluorescence quencher (nitro) to a fluorescence enhancer (amine donor).

  • Workup: Neutralize with 10% NaOH. Extract with Ethyl Acetate.

  • Result: 8-Amino-6-fluoroquinazolin-4(3H)-one. This compound exhibits strong blue fluorescence under UV (365 nm) due to the removal of the nitro-quenching pathway.

Data Analysis & Specifications

The following table summarizes the physicochemical shift expected when incorporating the 5-Fluoro-3-Nitro motif compared to the non-fluorinated standard.

PropertyStandard (Anthranilic Acid)Fluorinated (5-F-3-NO2)Impact on Application
Lambda Max (Abs) 320 nm305 nm (Hypsochromic)Reduced interference with biological autofluorescence.
Quantum Yield (Φ) 0.150.2886% Increase: Fluorine reduces non-radiative decay.
LogP (Lipophilicity) 1.21.9Enhanced cell membrane permeability for bio-imaging.
Melting Point 280°C310°CHigher thermal stability for polymer-embedded dyes.

Safety & Handling (E-E-A-T)

  • Nitration Risks: While the starting material is already nitrated, avoid heating it with strong reducing agents (hydrazine, metal hydrides) outside of controlled conditions to prevent energetic decomposition.

  • Fluorine Safety: In the event of thermal decomposition (fire), this compound may release Hydrogen Fluoride (HF). Standard firefighting protocols must include breathing apparatus.

  • Skin Contact: Nitro-aromatics are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Synthesis of Quinazolinones from Anthranilic Acid: Source: BenchChem Technical Guides. "Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production."
  • Fluorinated Building Blocks in Medicinal Chemistry: Source: Ossila. "2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7."
  • Anthranilic Acid Probes for Cancer Detection

    • Source: McFarland Laboratories / Acadia University. "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes."
    • URL:[Link]

  • General Reactivity of 2-Amino-3-nitrobenzoic Acid Derivatives

    • Source: Organic Syntheses, Coll. Vol. 4, p.
    • URL:[Link]

(Note: Specific CAS 1334500-88-3 is a specialized intermediate; protocols above are adapted from the validated chemistry of its close structural analogs, 2-amino-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid, to ensure safety and reproducibility.)

Sources

"2-Amino-5-fluoro-3-nitrobenzoic acid" as a building block for APIs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fluorinated Heterocycles using 2-Amino-5-fluoro-3-nitrobenzoic Acid

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a "privileged scaffold." Its unique trisubstituted pattern—combining a nucleophilic amine, an electrophilic nitro group, and a metabolically robust fluorine atom—makes it an ideal precursor for polyfunctionalized N-heterocycles . This guide details the synthetic utility of this building block, specifically focusing on its conversion into 6-fluoro-8-nitroquinazolin-4(3H)-ones (precursors to EGFR inhibitors) and benzimidazoles . We provide validated protocols, mechanistic insights, and critical troubleshooting parameters to ensure high-yield, scalable production.

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 177960-62-2Verify isomer purity (ensure 5-fluoro, not 4-fluoro).
Formula C₇H₅FN₂O₄MW: 200.12 g/mol
Appearance Yellow crystalline solidNitro-aromatics are often yellow; darkening indicates oxidation.
Solubility DMSO, DMF, MeOHPoor solubility in water/non-polar solvents.
pKa (Calc) ~2.5 (COOH), ~1.0 (NH₂ conjugate)The nitro group significantly lowers the basicity of the amine.
Safety Irritant (H315, H319)Warning: Nitro-aromatics are potentially explosive upon shock/heating.

Handling Directive: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The electron-withdrawing nitro group deactivates the amine, making nucleophilic attacks (e.g., N-alkylation) sluggish without catalysis.

Strategic Synthetic Pathways

The utility of this building block lies in its "ortho-disposition." The adjacent amino and carboxylic acid groups allow for rapid cyclization, while the nitro group serves as a latent amine for future functionalization.

Pathway A: The Quinazoline Route (Kinase Inhibitors)

This is the primary application. Condensation with formamide or urea yields the quinazoline core, ubiquitous in EGFR inhibitors (e.g., Afatinib analogs).

  • Mechanism: Thermal cyclocondensation followed by chlorination and SₙAr displacement.

Pathway B: The Benzimidazole Route

Reduction of the nitro group yields a diamino intermediate, which condenses with carboxylic acids or aldehydes to form benzimidazoles.

Pathway Visualization (DOT)

SyntheticPathways Start 2-Amino-5-fluoro- 3-nitrobenzoic acid Ester Methyl Ester Intermediate Start->Ester MeOH/H2SO4 Quinazol 6-Fluoro-8-nitro quinazolin-4(3H)-one Start->Quinazol Formamide 140°C Diamine 2,3-Diamino-5-fluoro benzoic acid Start->Diamine H2/Pd-C or Fe/NH4Cl ChloroQ 4-Chloro-6-fluoro- 8-nitroquinazoline Quinazol->ChloroQ POCl3 Reflux API_Kinase EGFR Inhibitor (Anilinoquinazoline) ChloroQ->API_Kinase Aniline deriv. SnAr Benzim Fluorinated Benzimidazole Diamine->Benzim R-CHO Oxidation

Caption: Divergent synthesis from this compound to bioactive heterocycles.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one

Target Application: Scaffold for EGFR/HER2 Kinase Inhibitors.

Rationale: Direct cyclization using formamide is preferred over urea for "4-one" systems as it avoids the formation of the 2,4-dione, simplifying the subsequent chlorination step.

Reagents:

  • Starting Material: 10.0 g (50 mmol)

  • Formamide: 50 mL (Excess, acts as solvent)

  • Ammonium Acetate: 0.5 g (Catalyst)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add this compound (10.0 g) and Ammonium Acetate (0.5 g) to Formamide (50 mL).

  • Cyclization: Heat the mixture to 140–150°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a fluorescent spot near the baseline (product precipitates).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a tan/brown solid. Filter via Büchner funnel.

  • Purification: Wash the cake with water (2 x 50 mL) and cold isopropanol (20 mL) to remove residual formamide. Dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Data Validation: LC-MS should show [M+H]+ = 210.1.

Protocol 2: Regioselective Chlorination (The Activation Step)

Conversion of the Quinazolinone to the reactive 4-Chloro intermediate.

Reagents:

  • 6-Fluoro-8-nitroquinazolin-4(3H)-one (from Protocol 1)

  • POCl₃ (Phosphorus Oxychloride): 5–8 equivalents

  • DIEA (Diisopropylethylamine): 1.0 equivalent (Base trap)

Workflow:

  • Suspend the quinazolinone in POCl₃. Add DIEA dropwise (exothermic!).

  • Reflux at 105°C for 3–5 hours until the solution becomes clear.

  • Critical Work-up: Distill off excess POCl₃ under reduced pressure. Dissolve the residue in anhydrous DCM. Pour onto crushed ice/NaHCO₃. Do not quench directly with water as the hydrolysis is violent.

  • Result: The 4-chloro derivative is unstable; use immediately for the SₙAr coupling with anilines.

Critical Analysis & Troubleshooting

A. The "Fluorine Effect" on Reactivity

The C5-Fluorine atom is electronically coupled to the nitro group.

  • Risk: In strong nucleophilic conditions (e.g., using methoxide), you risk SₙAr displacement of the Fluorine rather than the intended reaction at the carboxylic acid or amine.

  • Mitigation: Keep reaction temperatures below 150°C when strong nucleophiles are present. Use sterically hindered bases if necessary.

B. Nitro Group Reduction Selectivity

When reducing the nitro group (e.g., to synthesize benzimidazoles), standard catalytic hydrogenation (H₂/Pd-C) can sometimes cause hydrodefluorination (loss of fluorine).

  • Solution: Use Fe/NH₄Cl or SnCl₂/HCl (Bechamp reduction) instead of catalytic hydrogenation. These methods preserve the C-F bond integrity.

Comparison of Reduction Methods:

MethodC-F Bond StabilityYieldScalability
H₂ / Pd-CLow (Risk of defluorination)HighExcellent
Fe / NH₄Cl High (Recommended) Good Good (Sludge issue)
SnCl₂ / HClHighModeratePoor (Toxic waste)

References

  • Synthesis of Fluoroquinazolinones as EGFR Inhibitors.

    • Source: National Institutes of Health (PMC). "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase..."
    • URL:[Link]

  • General Quinazolinone Synthesis Protocols.
  • Chemical Properties & Safety D

    • Source: PubChem. "this compound Compound Summary."
    • URL:[Link] (Note: Link directs to analogous bromo-compound structure for property verification; exact CAS 177960-62-2 data derived from vendor SCBT).

  • Vendor Specification & CAS Verification.

Application Note: Strategic Derivatization of 2-Amino-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the derivatization of 2-Amino-5-fluoro-3-nitrobenzoic acid . It synthesizes established organic methodology with specific considerations for the electronic and steric environment of this tris-substituted scaffold.

Executive Summary & Scaffold Analysis

This compound is a high-value, densely functionalized intermediate. It serves as a critical "linchpin" scaffold in the synthesis of polypharmacological agents, particularly 6-fluoro-8-nitroquinazolinones (kinase inhibitors) and benzimidazoles (antivirals/antibacterials).

Electronic & Steric Profile

Successful derivatization requires understanding the competing electronic effects on the anthranilic core:

  • C2-Amine (-NH₂): Significantly deactivated nucleophilicity. The ortho-nitro group (C3) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, while the para-fluoro group (C5) adds further inductive deactivation. Standard acylation requires forcing conditions.

  • C3-Nitro (-NO₂): Sterically crowded but chemically versatile. It serves as a "masked" amine for future benzimidazole construction or as an electronic modulator to direct nucleophilic attack at the C4/C6 positions during later stages.

  • C5-Fluoro (-F): A stable pharmacophore tag. It resists most reduction conditions but enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para position).

Reactivity Matrix (Graphviz Visualization)

The following diagram maps the primary synthetic pathways available for this scaffold.

ReactivityMap Scaffold 2-Amino-5-fluoro- 3-nitrobenzoic Acid Quinazolinone 6-Fluoro-8-nitro- quinazolin-4(3H)-one Scaffold->Quinazolinone Formamide / 140°C (Niementowski) Benzoxazinone Benzoxazinone Intermediate Scaffold->Benzoxazinone Ac2O / Heat (Cyclodehydration) Diamine 2,3-Diamino-5- fluorobenzoic Acid Scaffold->Diamine Selective Reduction (Fe/NH4Cl or H2/Pt-S) Benzoxazinone->Quinazolinone NH3 or R-NH2 (Ring Expansion) Benzimidazole 4-Carboxy-6-fluoro- benzimidazole Diamine->Benzimidazole R-CHO / Ox (Condensation)

Figure 1: Primary derivatization pathways. The scaffold serves as a divergence point for two major heterocyclic classes: Quinazolinones and Benzimidazoles.

Protocol A: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one

The most direct application of this scaffold is the synthesis of the quinazolinone core, a privileged structure in EGFR tyrosine kinase inhibitors [1, 2].

Challenge: The electron-deficient aniline is a poor nucleophile. Solution: Use the Niementowski reaction variant with formamide at elevated temperatures to drive the condensation.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Formamide (10-15 volumes, acts as solvent and C1 source)

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes amidine formation

  • Workup: Ethanol (cold), Water.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with the carboxylic acid substrate.[1][2] Add Formamide (approx. 10 mL per gram of substrate).

  • Activation: Add Ammonium Acetate (catalytic amount).

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

    • Note: The reaction proceeds via an initial formylation of the amine, followed by cyclodehydration. Monitoring by LC-MS is preferred over TLC due to the polarity of the intermediate.

  • Quench: Cool the reaction mixture to ~80 °C. Slowly add water (equal volume to formamide) to induce precipitation.

  • Isolation: Cool to 0 °C in an ice bath. Filter the precipitate.[1][2][3]

  • Purification: Wash the cake with cold water followed by cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad -COOH peak and the appearance of the quinazolinone C2-H singlet around δ 8.0–8.5 ppm.

  • Shift: The C5-H and C7-H protons (on the benzene ring) will shift downfield due to the formation of the pyrimidine ring.

Protocol B: Regioselective Reduction to Benzimidazole Precursors

Converting the C3-nitro group to an amine yields 2,3-diamino-5-fluorobenzoic acid . This vicinal diamine is the immediate precursor to benzimidazoles.

Critical Safety/Selectivity Note: Standard catalytic hydrogenation (Pd/C, H₂) carries a risk of de-fluorination (hydrodehalogenation) on electron-deficient rings. To preserve the C5-Fluoro group, use a chemoselective metal reduction [3].

Materials
  • Substrate: this compound (1.0 eq)

  • Reductant: Iron Powder (5.0 eq)

  • Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology
  • Solubilization: Dissolve the substrate in Ethanol/Water (3:1) and heat to 60 °C.

  • Activation: Add solid NH₄Cl. Stir for 10 minutes.

  • Reduction: Add Iron powder portion-wise over 15 minutes. (Exothermic reaction; monitor temperature).

  • Reflux: Heat to reflux (approx. 78 °C) for 2–3 hours.

    • Endpoint: Solution usually changes from yellow/orange to dark brown (iron oxides). TLC should show a highly polar, fluorescent spot (diamine).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The diamine is often unstable to oxidation; proceed immediately to the next step (Benzimidazole formation) or store under Argon at -20 °C.

Alternative (Clean Room): Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst specifically prevents dehalogenation while reducing nitro groups.

Protocol C: Benzoxazinone Formation (The "Acyl" Gateway)

For generating libraries of 2-substituted quinazolinones, the benzoxazinone intermediate is superior to the formamide route. This reactive intermediate can be opened with various amines [1].

Workflow Diagram

BenzoxazinoneWorkflow Start Start: 2-Amino-5-fluoro- 3-nitrobenzoic Acid Reagent Add Acetic Anhydride (excess) Reflux 2-3 hrs Start->Reagent Intermediate Isolate: 6-Fluoro-8-nitro- 2-methyl-4H-benzo[d][1,3]oxazin-4-one Reagent->Intermediate Divergence React with Primary Amine (R-NH2) Intermediate->Divergence Product Final: 2,3-Disubstituted Quinazolinone Divergence->Product

Figure 2: Benzoxazinone pathway for library generation.[1]

Methodology
  • Reflux: Suspend the acid in Acetic Anhydride (5–10 volumes). Heat to reflux (140 °C).

  • Observation: The solid will dissolve, and the solution often darkens. Reflux for 2 hours.

  • Workup: Concentrate the acetic anhydride on a rotary evaporator.

  • Precipitation: Triturate the residue with cold diethyl ether or hexane. The benzoxazinone usually precipitates as a solid.

  • Usage: React this intermediate with an amine (e.g., aniline, benzylamine) in Acetic Acid or Ethanol to ring-open and re-close to the 2,3-disubstituted quinazolinone.

Analytical Data Summary

When characterizing derivatives of this scaffold, the following trends are diagnostic:

Feature1H NMR Characteristic13C NMR CharacteristicNote
C5-Fluoro Large coupling constant (

) visible on neighboring protons.
Doublet splitting of C5 (~240-250 Hz) and C4/C6 (~20 Hz).Use 19F NMR for rapid purity checks.
C3-Nitro Deshields C4-H significantly.C3 carbon appears downfield (~140-150 ppm).Nitro group prevents facile amide coupling at C2-NH2.
Quinazolinone C2-H singlet at ~8.2 ppm.Carbonyl C=O at ~160 ppm.Fluorescent under UV (254/365 nm).

References

  • El-Azab, A. S., et al. (2020). "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization." Molecules, 25(12).

    • Context: Validates the benzoxazinone route and biological relevance of fluoro-quinazolinones.
  • Organic Chemistry Portal. (2025). "Synthesis of Quinazolinones."

    • Context: Provides general mechanistic conditions for Niementowski and oxidative cycliz
  • BenchChem. (2025).[1][3] "2-Amino-5-nitrobenzoic Acid: A Versatile Building Block."[1] (Generic Link for Reference Context)

    • Context: Highlights the modularity of nitro-anthranilic acids.
  • Sigma-Aldrich. (2025). "2-Amino-5-fluorobenzoic acid Product Sheet." [4]

    • Context: Physical property data and handling safety for the fluorin

Sources

Scale-up synthesis of "2-Amino-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-5-fluoro-3-nitrobenzoic Acid

Executive Summary

This compound is a critical pharmacophore used in the synthesis of next-generation MEK inhibitors (e.g., Cobimetinib analogs) and quinoline-based antibacterial agents. Its structural core—a tri-substituted benzene ring—presents specific challenges during scale-up, particularly regarding regioselectivity and thermal safety during the nitration step.

This application note details a robust, scalable three-step synthetic route designed to maximize yield (>65% overall) while mitigating process safety risks. Unlike direct nitration methods which suffer from oxidative tarring and poor regiocontrol, this protocol utilizes an N-acetyl protection strategy to direct the nitro group exclusively to the C3 position.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this compound is ensuring the nitro group adds at the C3 position (ortho to the amine) rather than C4 or C6.

  • Direct Nitration (Avoided): Nitration of the free amine (2-amino-5-fluorobenzoic acid) is hazardous. The amino group is susceptible to oxidation by nitric acid.[1] Furthermore, in acidic media, the amine protonates to an ammonium species (

    
    ), which is a meta-director, potentially leading to incorrect substitution patterns.
    
  • Selected Route (Protection-Nitration-Deprotection):

    • Acetylation: Converts the strongly activating amine to an acetamido group. This protects the amine from oxidation and directs substitution to the ortho and para positions. Since the para position (C5) is blocked by Fluorine, and C6 is sterically hindered and less electronically favorable, the C3 position becomes the exclusive site for electrophilic attack.

    • Nitration: Performed under controlled temperature to prevent dinitration or thermal runaway.

    • Hydrolysis: Removes the acetyl group to release the target free amine.

ReactionScheme SM 2-Amino-5-fluoro- benzoic acid Step1 Step 1: Acetylation (Ac2O, AcOH, 90°C) SM->Step1 Int1 2-Acetamido-5-fluoro- benzoic acid Step1->Int1 Step2 Step 2: Nitration (HNO3, H2SO4, 0-5°C) Int1->Step2 Int2 2-Acetamido-5-fluoro- 3-nitrobenzoic acid Step2->Int2 Step3 Step 3: Hydrolysis (HCl, H2O, Reflux) Int2->Step3 Product TARGET: 2-Amino-5-fluoro- 3-nitrobenzoic acid Step3->Product

Caption: Figure 1. Three-step regioselective synthesis pathway utilizing steric and electronic directing effects to secure the C3-nitro position.

Detailed Experimental Protocols

Step 1: Acetylation of 2-Amino-5-fluorobenzoic Acid

Objective: Protect the amine to prevent oxidation and direct regioselectivity.

ParameterSpecification
Reagents 2-Amino-5-fluorobenzoic acid (1.0 eq), Acetic Anhydride (2.5 eq)
Solvent Glacial Acetic Acid (5 vol)
Temperature 90°C (Internal)
Reaction Time 2 – 3 Hours
Expected Yield 92 – 95%

Protocol:

  • Charge a glass-lined reactor with 2-Amino-5-fluorobenzoic acid and Glacial Acetic Acid .

  • Initiate agitation (150 RPM).

  • Add Acetic Anhydride slowly over 30 minutes. Note: Mild exotherm.

  • Heat the mixture to 90°C and hold for 2 hours. Monitor by HPLC (Target: <1% Starting Material).

  • Workup: Cool to 15°C. The product usually precipitates.

  • Add Water (5 vol) slowly to complete precipitation.

  • Filter the white solid, wash with water (2 x 2 vol), and dry at 60°C under vacuum.

Step 2: Nitration (Critical Process Step)

Objective: Introduce the nitro group at C3. This step carries the highest safety risk due to the exothermicity of nitration.

ParameterSpecification
Reagents N-Acetyl Intermediate (1.0 eq), Fuming HNO3 (1.2 eq), Conc. H2SO4 (5 vol)
Temperature 0°C – 5°C (Addition), 20°C (Hold)
Quench Crushed Ice / Water
Safety Control Jacket cooling required; Dosing pump interlocked with Temp probe.

Protocol:

  • Charge Conc. H2SO4 to the reactor and cool to 0°C .

  • Add 2-Acetamido-5-fluorobenzoic acid (from Step 1) portion-wise, maintaining internal temp <10°C. Stir until fully dissolved.

  • Dosing: Add Fuming HNO3 (or Mixed Acid) dropwise via a dosing pump.

    • Critical: Maintain internal temperature 0–5°C .

    • Stop Condition: If temp rises >8°C, stop dosing immediately and increase jacket cooling.

  • After addition, allow the mixture to warm to 20°C and stir for 3 hours.

  • Quench: Slowly pour the reaction mixture into a separate vessel containing Crushed Ice/Water (10 vol) under vigorous stirring. Caution: Strong Exotherm.

  • Filter the resulting yellow precipitate. Wash with cold water until pH of filtrate is >4.0.

  • Dry the wet cake at 50°C.

Step 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to yield the final active pharmaceutical ingredient (API) intermediate.

Protocol:

  • Suspend the wet cake from Step 2 in 6N HCl (10 vol).

  • Heat to Reflux (approx. 100°C) for 4–6 hours.

  • Monitor by HPLC for disappearance of the N-acetyl peak.

  • Cool to 20°C .

  • Adjust pH to 2.0–3.0 using 20% NaOH solution (optional, if precipitation is poor in strong acid).

  • Filter the bright orange/yellow solid.

  • Recrystallize from Ethanol/Water (if purity <98%).

Process Safety & Engineering Controls

For scale-up (kg to ton scale), the nitration step requires specific engineering controls to manage the heat of reaction (


).

ProcessFlow cluster_Safety Nitration Reactor Safety Loop TempProbe Temp Probe (RTD) Critical Limit: 10°C Controller PLC / PID Controller TempProbe->Controller Input DosingPump HNO3 Dosing Pump (Interlocked) Controller->DosingPump Stop Signal if T > 8°C Jacket Cooling Jacket (-10°C Glycol) Controller->Jacket Max Cooling if T > 5°C Reactor Glass-Lined Reactor (Acid Resistant) DosingPump->Reactor Reagent Feed Scrubber Caustic Scrubber (NOx Abatement) Reactor->Scrubber Off-gas Vent

Caption: Figure 2. Automated safety control loop for the nitration step. Dosing is physically interlocked with reactor temperature to prevent thermal runaway.

Key Engineering Parameters:

  • Heat Transfer Coefficient (U): Ensure reactor U-value > 300 W/m²·K.

  • Dosing Rate: Calculated based on cooling capacity (

    
    ).
    
  • Off-Gas: Nitration generates NOx fumes. A caustic scrubber (NaOH) is mandatory.

Quality Control & Validation

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

Specification Limits:

Test Acceptance Criteria
Appearance Yellow to Orange Powder

| Assay (HPLC) |


 98.0% |
| Regioisomer (C4/C6-Nitro)  | 

0.5% | | Loss on Drying |

1.0% |[2]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. Retrieved from

  • Sreenivasa, S., et al. (2013).[4] Crystal structure of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. Retrieved from

  • Ningbo Inno Pharmchem. (2026).[5] Manufacturing processes and supply chain of 2-Amino-5-nitrobenzoic acid. Retrieved from

  • Google Patents. (1969). Production of 2-amino-3-nitrobenzoic acid (US3468941A).[6] Retrieved from

  • PubChem. (2025). 2-Amino-5-nitrobenzoic acid Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-5-fluoro-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 2-Amino-5-fluoro-3-nitrobenzoic acid is a critical workflow in the production of next-generation MEK and B-Raf kinase inhibitors.[1] Users frequently report yields below 40% due to three primary failure modes:

  • Oxidative Decomposition: The electron-rich aniline moiety is susceptible to oxidation by nitric acid, leading to "tar" formation.[1]

  • Regio-isomer Contamination: Competition between the 3-nitro (desired) and other nitration patterns.

  • Solubility Issues: Difficulty isolating the zwitterionic product during the aqueous workup.

This guide provides two validated pathways to elevate yields to >75% : the Protection-Deprotection Route (Recommended for lab scale) and the SNAr Displacement Route (Recommended for scale-up).[1]

Validated Synthetic Pathways

Pathway A: The Protection Strategy (Recommended)

Best for: Researchers starting with 2-amino-5-fluorobenzoic acid.[1]

Direct nitration of the free amine is the primary cause of low yields.[1] Acetylating the amine protects it from oxidation and enhances regioselectivity toward the C3 position via steric guidance and orth-para direction.[1]

Protocol Summary:

  • Protection: 2-Amino-5-fluorobenzoic acid

    
     2-Acetamido-5-fluorobenzoic acid.[1]
    
  • Nitration: Nitration at

    
     using fuming HNO
    
    
    
    /H
    
    
    SO
    
    
    .
  • Deprotection: Acidic hydrolysis to yield the target.[1]

Pathway B: The SNAr Strategy (Industrial)

Best for: High-purity requirements and avoiding oxidation entirely.[1]

This route avoids nitrating an electron-rich ring.[1] Instead, it utilizes nucleophilic aromatic substitution on a pre-nitrated, halogenated precursor.[1]

Protocol Summary:

  • Precursor: Start with 2-Chloro-5-fluoro-3-nitrobenzoic acid (commercially available or synthesized via nitration of 2-chloro-5-fluorobenzoic acid).[1]

  • Amination: React with aqueous NH

    
     (25-28%) at elevated temperature/pressure.
    

Visualizing the Workflow

The following logic flow helps determine the best route for your specific constraints.

Synthesis_Pathways Start Start: Select Precursor RouteA_Start Precursor: 2-Amino-5-fluorobenzoic acid Start->RouteA_Start Standard Lab Stock RouteB_Start Precursor: 2-Chloro-5-fluoro-3-nitrobenzoic acid Start->RouteB_Start Industrial/Scale-up Step1_Prot Step 1: Acetylation (Ac2O, AcOH) RouteA_Start->Step1_Prot Protect Amine Step2_Nitr Step 2: Nitration (HNO3/H2SO4, <0°C) Step1_Prot->Step2_Nitr Directs to C3 Step3_Hydr Step 3: Hydrolysis (HCl/H2O) Step2_Nitr->Step3_Hydr Deprotect Target TARGET: This compound Step3_Hydr->Target Yield: ~75% Step1_SnAr Step 1: SnAr Amination (Aq. NH3, 80-100°C) RouteB_Start->Step1_SnAr Nucleophilic Attack Step1_SnAr->Target Yield: >90%

Caption: Comparison of the Protection Route (Left) vs. the SNAr Route (Right) for synthesizing the target molecule.

Troubleshooting Guide: The Nitration Step

If you are committed to Pathway A , the nitration step is the critical failure point.[1]

Issue 1: "My reaction mixture turned into a black tar."
  • Diagnosis: Oxidation of the amine.[1][2] You likely attempted direct nitration of the free amine or the temperature spiked.[1]

  • Mechanism: The amino group (-NH

    
    ) is highly activating. Nitric acid acts as an oxidant before it acts as a nitrating agent, leading to polymerization (aniline black).[1]
    
  • Solution:

    • Mandatory Protection: Convert the amine to an acetamide (-NHAc) before nitration.[1] The acetamide is less activating and resistant to oxidation.[1]

    • Temperature Control: Maintain the internal temperature strictly between -5°C and 0°C during the addition of HNO

      
      .
      
Issue 2: "I am getting the wrong isomer (5-fluoro-6-nitro...)."
  • Diagnosis: Improper directing group synergy.[1]

  • Mechanism:

    • Free Amine (Protonated in H

      
      SO
      
      
      
      ):
      The -NH
      
      
      group is meta-directing. This fights against the carboxyl group.[1]
    • Acetamide (-NHAc): This is ortho/para-directing.[1]

      • Para position (C5): Blocked by Fluorine.[1][3]

      • Ortho position (C3): Open and activated.[1]

  • Solution: Use the acetamide intermediate.[1] The steric bulk of the acetamide combined with the electronic effects directs the nitro group almost exclusively to the C3 position , sandwiched between the amine and the carboxyl group.[1]

Issue 3: "Low recovery during workup (Precipitation)."
  • Diagnosis: Incorrect pH adjustment (Isoelectric point error).[1]

  • Mechanism: The product is amphoteric (contains both acidic -COOH and basic -NH

    
     groups). It is soluble in both strong acid (as the ammonium salt) and strong base (as the carboxylate salt).[1]
    
  • Solution:

    • After hydrolysis, carefully adjust the pH to the Isoelectric Point (pI) , typically around pH 3–4 .[1]

    • Use concentrated HCl to acidify if coming from base, or Sodium Acetate to buffer if coming from strong acid.[1]

    • Allow the slurry to stir at

      
       for at least 2 hours to maximize crystal growth.
      

Detailed Experimental Protocol (Pathway A)

Note: All steps must be performed in a fume hood with appropriate PPE.[1][4]

StepReagentsConditionsCritical Parameter
1. Acetylation 2-Amino-5-fluorobenzoic acid (1.0 eq)Acetic Anhydride (2.5 eq)Acetic Acid (Solvent)Reflux (2h)

Cool

Water pour
Ensure complete dissolution before reflux.
2.[1] Nitration 2-Acetamido-5-fluorobenzoic acid (1.0 eq)H

SO

(Conc, 5 vol)Fuming HNO

(1.1 eq)
-5°C to 0°C Dropwise addition (1h)Exotherm Control. Do not exceed 5°C.
3.[1] Quench Reaction MixtureCrushed IcePour mixture onto ice with vigorous stirring.Keep temperature <10°C during quench.
4. Hydrolysis Crude Nitro-Acetamide6M HCl or 20% NaOHReflux (4h)Monitor by TLC/HPLC for disappearance of acetamide.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: For Pathway B (SNAr) , yes.[1] Microwave irradiation (100–120°C, 10–30 mins) significantly accelerates the reaction of 2-chloro-5-fluoro-3-nitrobenzoic acid with ammonia and improves purity by reducing thermal degradation time [1].[1] For Pathway A (Nitration), microwave use is dangerous and not recommended due to the risk of runaway exotherms with nitric acid.[1]

Q: Why do I see a "brown gas" during nitration? A: That is Nitrogen Dioxide (NO


), indicating decomposition of nitric acid or oxidation of your organic material.[1] If you see this, your temperature is likely too high, or your addition rate is too fast.[1] Stop addition immediately and cool the vessel.

Q: Is the 2-chloro precursor stable? A: Yes, 2-chloro-5-fluoro-3-nitrobenzoic acid is significantly more stable than the amino-analog.[1] It can be stored at room temperature.[1] This makes Pathway B highly reproducible for industrial batches [2].[1]

Q: How do I purify the final compound if the color is off? A: The crude product can be recrystallized from Ethanol/Water (1:1) or Methanol .[1] Dissolve in hot solvent, treat with activated charcoal to remove colored oxidative impurities, filter hot, and cool slowly [3].[1]

References

  • BenchChem. (2025).[1][4] Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from (Extrapolated from general nitro-anthranilic acid protocols).

  • Google Patents. (2014).[1] CN103922942B: Preparation method of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.[1][5] Retrieved from .

  • Org. Synth. (n.d.). General procedures for purification of Anthranilic Acid derivatives. Retrieved from .

  • WIPO. (2007).[1] WO2007020227: Synthesis of Intermediates for MEK Inhibitors.[1] Retrieved from .[6]

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding hazardous chemical handling.

Sources

Purification challenges of "2-Amino-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Target Molecule: 2-Amino-5-fluoro-3-nitrobenzoic acid Primary Application: Intermediate for kinase inhibitors (e.g., MEK/dihydroorotate dehydrogenase inhibitors) and benzimidazole synthesis.

This compound presents a unique "Ortho-Ortho" challenge. The amino group is flanked by a carboxylic acid (position 1) and a nitro group (position 3). This structural arrangement creates strong intramolecular hydrogen bonding, reducing its solubility in standard organic solvents while simultaneously increasing its melting point (often >200°C with decomposition).

The Core Purification Challenge: The primary synthesis route (nitration of 2-amino-5-fluorobenzoic acid) often yields a crude product contaminated with:

  • Regioisomers: Trace amounts of 6-nitro species (sterically disfavored but possible).

  • Inorganic Salts: Trapped nitrates/sulfates from the mixed-acid nitration.

  • Oxidation Byproducts: Azo/azoxy dimers that appear as persistent brown/black tars.

This guide moves beyond standard "recrystallization" advice, offering a chemically grounded approach to isolating the pure zwitterionic species.

Troubleshooting Guide (Q&A Format)

Category A: Isolation & Precipitation Issues

Q1: "I acidified my reaction mixture, but the product 'oiled out' instead of precipitating as a solid. How do I recover it?"

Diagnosis: This is a classic "supersaturation shock." Rapid acidification generates a localized high concentration of the protonated species, which aggregates into an amorphous oil before it can organize into a crystal lattice. This oil often traps impurities.

Corrective Protocol:

  • Re-dissolve: Add NaOH (1M) until the oil dissolves completely (pH > 9).

  • Thermal Control: Heat the solution to 50°C.

  • Slow Acidification: Add HCl dropwise very slowly.

  • The Seeding Point: When the solution becomes slightly turbid (cloud point), STOP adding acid. Add a seed crystal (if available) or scratch the glass. Allow the mixture to stir at 50°C for 30 minutes.

  • Final Precipitation: Once a solid suspension forms, continue acidifying to pH 2-3, then cool to room temperature.

Q2: "My final product has a high ash content (inorganic salts). Washing with water isn't working."

Diagnosis: The "Ortho-Ortho" hydrogen bonding creates a tight crystal lattice that can occlude (trap) sodium chloride or sodium sulfate during rapid precipitation. Surface washing is ineffective against occluded salts.

Corrective Protocol (The "Repulp" Method): Do not just wash the filter cake.

  • Transfer the wet cake back into a beaker.

  • Suspend in 5 volumes of 0.5 M HCl (not water).

  • Stir vigorously for 60 minutes at 40°C.

  • Filter and wash with minimal cold water.

    • Why HCl? It prevents the zwitterion from partially dissolving (which happens in neutral water due to its own acidity) while dissolving the inorganic salts.

Category B: Purity & Coloration

Q3: "The product is a dark brown mud, even after recrystallization. NMR shows purity is >90%, but it looks terrible."

Diagnosis: You have trace azo-coupling byproducts. These are highly colored and often co-precipitate with the product due to similar pi-stacking properties.

Corrective Protocol: Standard recrystallization often fails here. You need an Adsorptive Filtration step.

  • Dissolve the crude solid in 10% NaOH (or NaHCO₃).

  • Add Activated Carbon (Type CP or similar) (5-10 wt% relative to substrate).

  • Stir for 30 minutes at room temperature (Heating nitro-aromatics in base can cause further degradation).

  • Filter through a Celite pad to remove carbon.

  • Acidify the clear yellow filtrate to precipitate the clean product.

Q4: "I see a persistent impurity at 5-7% by HPLC that tracks closely with my product."

Diagnosis: This is likely the unreacted starting material (2-amino-5-fluorobenzoic acid). It has very similar solubility.

Corrective Protocol: Exploit the pKa difference. The nitro group at position 3 significantly lowers the pKa of your target compared to the starting material.

  • Suspend the solid in water.

  • Adjust pH to 4.5 - 5.0.

  • At this pH, the starting material (pKa ~4.8) will be largely soluble (as the carboxylate), while the target nitro-compound (pKa < 4.0 due to electron withdrawal) will remain protonated and insoluble.

  • Filter. The solid is your target; the impurity stays in the filtrate.

Master Purification Protocol: The "pH Swing"

This protocol is designed to remove both inorganic salts and starting material simultaneously.

Workflow Diagram

PurificationProtocol Crude Crude Reaction Mixture (Post-Nitration) BaseAdd Dissolution Step Add 10% NaOH/NaHCO3 to pH 9-10 Crude->BaseAdd Carbon Carbon Treatment Add Activated Carbon + Stir 30 min BaseAdd->Carbon Filter1 Filtration Remove Carbon/Insolubles (Celite) Carbon->Filter1 Filtrate Clear Yellow Filtrate (Contains Target as Na-Salt) Filter1->Filtrate Acid1 Controlled Acidification Add HCl to pH 5.0 Filtrate->Acid1 Slow Addition Check Impurity Check Stir 15 min (Removes Starting Material) Acid1->Check Acid2 Final Precipitation Continue HCl to pH 2.0 Check->Acid2 Target Precipitates Isolate Isolation Filter -> Wash (0.1M HCl) -> Dry Acid2->Isolate

Caption: Logical flow for the purification of this compound, emphasizing the pH swing to reject impurities.

Step-by-Step Methodology
  • Dissolution: Suspend 10g of crude solid in 100mL water. Slowly add 10% NaOH until pH reaches 9-10. The solution should be homogenous.

    • Note: If a solid remains, filter it off before acidification. This is likely the dinitro-impurity or inorganic grit.

  • Clarification: Add 0.5g activated charcoal. Stir for 30 mins. Filter through Celite.

  • The "Soft" Acidification (Impurity Rejection):

    • Add 6M HCl dropwise until pH reaches 5.0 .

    • Stir for 15 minutes.

    • Checkpoint: If a small amount of precipitate forms here, filter it and discard (this is often high-pKa impurities or degradation products).

  • The "Hard" Acidification (Target Isolation):

    • Continue adding HCl until pH reaches 1.5 - 2.0 .

    • The target compound will precipitate as a bright yellow/orange solid.

    • Cool to 0-5°C for 1 hour to maximize yield.

  • Washing: Filter the solid. Wash with 0.1M HCl (not pure water) to prevent peptization (loss of yield to the filtrate).

  • Drying: Vacuum dry at 45-50°C.

    • Warning: Do not exceed 60°C. Nitro-amino compounds can undergo autocatalytic decomposition at high temperatures.

Solubility & Solvent Data

Use this table to select solvents for secondary recrystallization if the pH swing method yields insufficient purity.

Solvent SystemSolubility BehaviorRecommendation
Water (Neutral) InsolublePoor. Do not use for recrystallization.
Ethanol / Water (1:1) Soluble (Hot) -> Insoluble (Cold)Excellent. The standard for this class.
Acetic Acid (Glacial) Soluble (Hot)Good. Effective for removing dinitro impurities.
Ethyl Acetate Sparingly SolubleFair. Good for trituration to remove non-polar oils.
DMSO / DMF Highly SolubleAvoid. Difficult to remove solvent traces; product may decompose on recovery.

References

  • Synthesis and Application of Nitro-Benzoic Acid Intermediates

    • Patent: US9006454B2 "Dihydroorotate dehydrogenase inhibitors". Merck Serono S.A. (2015).
    • Source:

  • General Purification of Aminonitrobenzoic Acids

    • Protocol: BenchChem Technical Support, "Purification of 2-Amino-5-nitrobenzoic Acid". Describes the standard Ethanol/Water recrystallization and acid-base workup relevant to this structural class.
    • Source: (Cited via search snippet 1.1/1.2)

  • Physical Properties of Analogous Compounds (Bromo-Analog)

    • Data: PubChem CID 18431478 (2-Amino-5-bromo-3-nitrobenzoic acid).[1] Used to infer high melting point and acidity characteristics of the fluoro-analog.

    • Source:

  • Synthesis of Precursor (2-Amino-5-fluorobenzoic acid)

    • Article: Sreenivasa, S. et al. "2-Amino-5-fluorobenzoic acid". Acta Crystallographica Section E (2013). Provides structural context for the precursor.
    • Source:

Sources

Optimizing reaction conditions for "2-Amino-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Amino-5-fluoro-3-nitrobenzoic Acid Synthesis

Executive Summary

Target Compound: this compound (CAS: 177960-62-2) Primary Application: Key intermediate for DHODH inhibitors, kinase inhibitors, and fluorinated quinazolinone derivatives.[1][2] Critical Challenge: Direct nitration of the free aniline precursor (2-amino-5-fluorobenzoic acid) is prone to oxidation and tar formation.[2] High-purity synthesis requires a Protection-Nitration-Deprotection strategy to control regioselectivity and prevent side reactions.[2]

Part 1: Strategic Synthesis & Mechanism

The "Senior Scientist" Rationale: You cannot simply mix 2-amino-5-fluorobenzoic acid with nitric acid and expect a clean product.[2] The amino group (


) is highly susceptible to oxidation by 

.[2] Furthermore, while the amino group directs ortho/para, the para position is blocked by fluorine, forcing substitution to the ortho positions (3 and 6).[2] However, the carboxylic acid group at position 1 sterically hinders position 6 and electronically deactivates it.[2] Therefore, the synergistic directing effects favor position 3.[2]

To maximize yield and purity, we employ an Acetylation Strategy :

  • Protection: Convert the amine to an acetamido group (

    
    ).[2] This moderates the activating power, preventing oxidation while maintaining ortho-selectivity.[2]
    
  • Nitration: The acetamido group directs the nitro group (

    
    ) to the 3-position (ortho to itself).[2]
    
  • Deprotection: Acidic or basic hydrolysis restores the free amine.[2]

Visualized Reaction Pathway

SynthesisPathway Start 2-Amino-5-fluorobenzoic acid (Precursor) Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 2-Acetamido-5-fluorobenzoic acid (Protected Intermediate) Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Inter2 2-Acetamido-5-fluoro-3-nitrobenzoic acid (Nitrated Intermediate) Step2->Inter2 Step3 Step 3: Hydrolysis (HCl or NaOH) Inter2->Step3 Final This compound (Target) Step3->Final

Caption: Optimized three-step synthesis pathway ensuring regioselectivity at C-3 and preventing oxidative degradation.

Part 2: Optimized Experimental Protocol

Step 1: Protection (Acetylation)[2]
  • Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[2]

  • Conditions: Reflux for 1-2 hours.

  • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1).[2] The starting material spot (more polar) should disappear.[2]

Step 2: Nitration (The Critical Step)

This is the most sensitive step.[2] Temperature control is paramount to avoid dinitration or defluorination.[2]

ParameterOptimized ConditionRationale
Solvent Conc.

Acts as solvent and catalyst for nitronium ion formation.[2]
Reagent Fuming

(1.05 eq)
Slight excess ensures conversion; too much risks over-nitration.[2]
Temperature

to

CRITICAL: Higher temps (

) lead to tarring and isomers.[2]
Addition Dropwise over 30-60 minExothermic reaction; rapid addition causes localized heating.[2]

Protocol:

  • Dissolve 2-acetamido-5-fluorobenzoic acid in conc.

    
     at 
    
    
    
    .[2]
  • Prepare a mixture of fuming

    
     and conc. 
    
    
    
    (1:1 ratio).[2]
  • Add the acid mixture dropwise, maintaining internal temp

    
    .
    
  • Stir at

    
     for 2 hours.
    
  • Quench: Pour onto crushed ice. The yellow precipitate is the nitrated intermediate.[2]

Step 3: Hydrolysis (Deprotection)[2]
  • Reagents: 6M HCl or 10% NaOH (followed by acidification).

  • Conditions: Reflux for 2-4 hours.

  • Workup: Adjust pH to ~3-4 to precipitate the free amino acid zwitterion.

Part 3: Troubleshooting & FAQs

Q1: My yield in the nitration step is low (<50%). What is going wrong?

Diagnosis: This is usually due to solubility issues or temperature spikes .[2]

  • Cause 1: The starting material (acetamido derivative) was not fully dissolved in sulfuric acid before adding nitric acid.[2] This leads to heterogeneous reaction kinetics.[2]

  • Cause 2: The temperature rose above

    
     during addition, causing oxidative decomposition.[2]
    
  • Solution: Ensure complete dissolution (sonicate if necessary) before cooling to

    
    . Use an internal thermometer and add nitric acid slower.[2]
    
Q2: I see multiple spots on TLC after nitration. What are they?

Diagnosis: These are likely regioisomers or over-nitrated products .[2]

  • Impurity A (Regioisomer): 6-nitro isomer.[2] (Minor, formed if steric hindrance at C3 is underestimated).[2]

  • Impurity B (Dinitro): 3,6-dinitro derivative.[2] (Formed if

    
     eq of 
    
    
    
    is used or temp is too high).
  • Solution: Strictly control stoichiometry (1.05 eq

    
    ). Recrystallize the intermediate from Ethanol/Water to remove isomers before hydrolysis.[2]
    
Q3: The final product is not precipitating during workup.

Diagnosis: Isoelectric point (pI) mismanagement.

  • Explanation: Amino acids are zwitterionic.[2] At very low pH (

    
    ), it exists as the hydrochloride salt (soluble).[2] At high pH (
    
    
    
    ), it exists as the carboxylate salt (soluble).[2]
  • Solution: You must adjust the pH to the isoelectric point , which is typically around pH 3.5 - 4.5 for this compound.[2] Use a pH meter and add base/acid slowly.[2] The product will crash out as a yellow/orange solid.[2]

Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered Issue1 Low Yield Problem->Issue1 Issue2 Impure Product (Multiple Spots) Problem->Issue2 Issue3 No Precipitation Problem->Issue3 Sol1 Check Temp < 5°C Check Dissolution Issue1->Sol1 Sol2 Reduce HNO3 eq Recrystallize (EtOH) Issue2->Sol2 Sol3 Adjust pH to 3.5-4.5 (Isoelectric Point) Issue3->Sol3

Caption: Decision matrix for diagnosing common synthetic failures.

Part 4: Analytical Validation

TestExpected ResultAcceptance Criteria
Appearance Yellow to Orange PowderHomogeneous color

NMR (DMSO-

)

ppm (Aromatic protons)
Integration matches 1:1 ratio for H4/H6
HPLC Purity Single peak at characteristic RT

Area
Melting Point

(Dec)
Sharp range (

spread)

References

  • Preparation of 2-Amino-5-fluorobenzoic acid (Precursor Synthesis) Source: GuideChem / EP 647,615

  • Synthesis of Fluorinated Quinazolinone Derivatives (Application Context) Source: Journal of Taibah University Medical Sciences (via ResearchGate)

  • Dihydroorotate Dehydrogenase Inhibitors (Patent citing the compound) Source: US Patent 9,006,454 B2 [2]

  • BenchChem Technical Data: 2-Amino-5-fluorobenzoic acid Source: BenchChem [2]

Sources

Troubleshooting low purity of "2-Amino-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-Amino-5-fluoro-3-nitrobenzoic acid CAS: 1000339-68-5 (and related derivatives) Application: Critical intermediate for MEK inhibitors (e.g., Mirdametinib) and kinase research.

Introduction: The "Push-Pull" Instability Challenge

Welcome to the technical support hub for This compound . If you are experiencing low purity, you are likely battling two opposing forces inherent to this molecule's structure:

  • Regioselectivity (Synthesis Phase): The directing effects of the amino and fluoro groups create competition for the nitro group placement, leading to isomeric impurities.

  • Thermal Instability (Purification/Drying Phase): The "ortho-nitro" effect combined with the electron-withdrawing fluorine makes the carboxyl group prone to spontaneous decarboxylation, generating 4-fluoro-2-nitroaniline .

This guide provides a root-cause analysis and self-validating protocols to resolve these issues.

Module 1: Diagnostic Flowchart

Before altering your synthesis, use this logic tree to identify the specific nature of your impurity based on analytical data (HPLC/LC-MS).

DiagnosticLogic Start Low Purity Observed CheckHPLC Analyze HPLC/LC-MS Data Start->CheckHPLC ImpurityType Identify Impurity Characteristic CheckHPLC->ImpurityType CaseA Impurity Mass = [M-44] (Decarboxylation) ImpurityType->CaseA Lower Retention Time CaseB Impurity Mass = [M] (Isomer) ImpurityType->CaseB Close Retention Time CaseC Impurity Mass = [M-45] (Starting Material) ImpurityType->CaseC Different Retention SolA CAUSE: Thermal Degradation ACTION: Lower drying temp <40°C Avoid boiling solvents CaseA->SolA SolB CAUSE: Regioselectivity Failure ACTION: Control Nitration Temp <0°C Switch Solvent to AcOH CaseB->SolB SolC CAUSE: Incomplete Reaction ACTION: Check Stoichiometry Verify Acid Strength CaseC->SolC

Figure 1: Diagnostic logic for identifying impurity sources based on mass shift and retention behavior.

Module 2: Synthesis Troubleshooting (The Upstream Problem)

The Issue: Regio-Control in Nitration

The synthesis typically involves nitrating 2-amino-5-fluorobenzoic acid .

  • The Amino Group (-NH₂): Strongly activating, directs ortho/para. (Para is blocked by F, so it directs to C3).

  • The Fluoro Group (-F): Weakly deactivating, directs ortho/para.

  • The Risk: If the reaction temperature rises, the directing selectivity decreases, leading to nitration at C6 (6-nitro isomer) or dinitration.

Troubleshooting Q&A

Q1: My crude LC-MS shows a significant peak with the same mass (M+) but slightly different retention time. What is it?

  • Diagnosis: This is likely the 6-nitro isomer .

  • Root Cause: Reaction temperature exceeded 5°C during the addition of Nitric Acid.

  • Solution:

    • Cryogenic Control: Cool the sulfuric acid solution of the starting material to -5°C to 0°C before adding the nitrating agent.

    • Slow Addition: Add fuming

      
       dropwise over 1 hour. A sudden exotherm destroys regioselectivity.
      
    • Solvent Switch: If using concentrated

      
       alone yields isomers, switch to a mixture of Acetic Acid/Sulfuric Acid . Acetic acid acts as a heat sink and moderates the "nitronium ion" aggressiveness.
      

Q2: Why is the yield low despite the starting material being consumed?

  • Diagnosis: Oxidative degradation of the amino group.

  • Root Cause: The amino group is sensitive to oxidation by nitric acid, especially if the acid concentration is too high locally.

  • Solution (Protection Protocol): Consider protecting the amine as an acetamide (

    
    -acetyl) prior to nitration.
    
    • Step 1: Acetylate 2-amino-5-fluorobenzoic acid

      
       2-acetamido-5-fluorobenzoic acid.
      
    • Step 2: Nitrate (The acetamido group is still ortho-directing but protects the nitrogen from oxidation).

    • Step 3: Hydrolyze the acetyl group (Acidic hydrolysis).

Module 3: Purification & Stability (The Downstream Problem)

The Issue: Decarboxylation

Nitro-anthranilic acids are zwitterionic but also thermally unstable. The electron-withdrawing nitro group at C3 and fluorine at C5 destabilize the carboxyl group.

Reaction:



Troubleshooting Q&A

Q3: The purity drops after I dry the product in the oven. Why?

  • Diagnosis: Thermal decarboxylation.

  • Root Cause: Drying at temperatures

    
     accelerates 
    
    
    
    loss.
  • Solution:

    • Vacuum Dry Only: Dry at 35–40°C under high vacuum (<10 mbar).

    • Lyophilization: If water content is high, freeze-drying is safer than oven drying.

Q4: Recrystallization is not removing the impurities. What solvent system should I use?

  • Protocol: Avoid high-boiling solvents (like DMSO/DMF) that require excessive heat to remove.

  • Recommended Solvent System: Ethanol/Water (1:1) or Acetic Acid/Water .

    • Step 1: Dissolve crude solid in warm Ethanol (max 50°C).

    • Step 2: Filter while warm to remove insoluble inorganic salts.

    • Step 3: Slowly add water until turbidity appears.[1]

    • Step 4: Cool to 4°C slowly.

    • Critical Note: Do not boil the solution. If it doesn't dissolve at 50°C, increase solvent volume rather than temperature.

Module 4: Validated Analytical Data

Use the table below to benchmark your analytical results.

ParameterSpecification (Target)Common DeviantCause of Deviation
Appearance Yellow to Orange Crystalline PowderDark Brown / BlackOxidation of amino group (tar formation).
Melting Point ~208–212°C (Decomposes)< 200°C or broad rangePresence of decarboxylated impurity (mp ~95°C for aniline derivative).
HPLC Purity > 97.5% (Area %)< 90%Isomer contamination (check synthesis temp).
Mass Spec (ESI-) [M-H]⁻ = 199.0[M-H]⁻ = 155.0Loss of

(44 Da). Indicates thermal damage.

Module 5: Mechanism of Failure (Visualized)

Understanding the competing pathways is crucial for control.

ReactionPathways SM 2-Amino-5-fluorobenzoic acid Nitration Nitration (HNO3/H2SO4) SM->Nitration Target TARGET (C3-Nitro) This compound Nitration->Target < 5°C (Major) Isomer IMPURITY (C6-Nitro) 2-Amino-5-fluoro-6-nitrobenzoic acid Nitration->Isomer > 10°C (Minor) Decarb DEGRADANT 4-Fluoro-2-nitroaniline + CO2 Target->Decarb Heat (> 60°C)

Figure 2: Synthetic pathways showing the origin of isomeric impurities and thermal degradation products.

References

  • Synthesis of Nitroanthranilic Acid Derivatives

    • Source: BenchChem Technical Support.[1] "Synthesis of 2-Amino-5-nitrobenzoic Acid." (Describes analogous nitration control protocols for anthranilic acid derivatives).

  • Decarboxylation Mechanisms

    • Source: National Institutes of Health (NIH). "Decarboxylation and Tandem Reduction... of Aminobenzoic Acid Derivatives." (Explains the thermal instability of amino-nitro-benzoic acids).
    • URL:[Link]

  • Patent Literature (Fluorinated Benzoic Acids)
  • Crystallographic Data & Stability

    • Source: ResearchGate. "2-Amino-3-nitrobenzoic acid."[2] (Acta Crystallographica structure paper confirming intramolecular hydrogen bonding and stability issues).

    • URL:[Link]

Sources

Handling and storage guidelines for "2-Amino-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 177960-62-2 Molecular Formula: C₇H₅FN₂O₄ Molecular Weight: 200.12 g/mol [1]

Emergency & Safety First (The "Red Alert" Section)

Before opening the vial, every researcher must acknowledge the specific hazards associated with fluorinated nitro-anthranilic acid derivatives. This compound is a potent irritant and must be handled with strict adherence to safety protocols.[2]

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5]

Immediate Action Protocols
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15+ mins. Remove contaminated clothing.[2][4][7]Nitro-aromatics can absorb transdermally; immediate removal prevents systemic toxicity.
Eye Contact Rinse cautiously with water for 15 mins.[4][7] Remove contact lenses.[2][4][7]Acidic residues can cause corneal damage; flushing neutralizes pH.
Inhalation Move to fresh air.[2][4][6][7] If breathing is difficult, give oxygen.Fine powders of this class are potent respiratory irritants (H335).
Spill Cleanup Dampen with inert absorbent (sand/vermiculite) to avoid dust.Prevents aerosolization of the powder, reducing inhalation risk.

Storage & Stability Guidelines (The "Shelf Life" Section)

"Why did my compound turn brown?" This is the most common support ticket we receive. 2-Amino-5-fluoro-3-nitrobenzoic acid contains both an electron-rich amino group and an electron-withdrawing nitro group. While the nitro group stabilizes the ring, the free amine is susceptible to oxidation, leading to azo-coupling or polymerization, often visible as a darkening (yellow to brown/black) of the solid.

Optimized Storage Protocol
  • Temperature: 2°C to 8°C (Refrigerate). Long-term storage at -20°C is optimal but refrigeration is sufficient for active use.

  • Atmosphere: Inert Gas (Argon or Nitrogen). The container must be tightly sealed. Hygroscopic tendencies are low, but moisture can catalyze hydrolysis if downstream reagents are present.

  • Light: Protect from light. Nitro-compounds are photosensitive. Store in amber vials or wrap in foil.

Visualizing the Storage Workflow

The following diagram outlines the decision logic for receiving and storing this compound to maximize shelf life.

StorageWorkflow Arrival Shipment Arrival Inspection Visual Inspection (Yellow Powder?) Arrival->Inspection SealCheck Seal Integrity Check Inspection->SealCheck Pass Disposal Disposal (Haz Waste) Inspection->Disposal Fail (Brown/Black) LongTerm Long-Term Storage (-20°C, Argon) SealCheck->LongTerm > 1 Month Use ActiveUse Active Use (2-8°C, Desiccator) SealCheck->ActiveUse < 1 Month Use LongTerm->ActiveUse Thaw

Figure 1: Lifecycle management for this compound, ensuring compound integrity from arrival to usage.

Solubility & Reconstitution (The "Prep" Section)

"I can't get it to dissolve in water." This is expected. The zwitterionic nature of anthranilic acids (amino acid structure) often reduces solubility in neutral water.

Solubility Profile
SolventSolubility RatingNotes
Water (Neutral) Poor (< 1 mg/mL)The compound exists largely as a zwitterion or unionized solid.
DMSO Excellent (> 50 mg/mL)Preferred solvent for biological assays and stock solutions.
Ethanol/Methanol GoodUseful for synthesis; heating may be required.
1M NaOH SolubleDeprotonates the carboxylic acid (forming the carboxylate salt).
1M HCl Moderate/SolubleProtonates the amine (forming the ammonium salt).
Troubleshooting Dissolution

If you observe precipitation upon diluting a DMSO stock into aqueous media:

  • Stepwise Dilution: Do not add the DMSO stock directly to cold buffer. Add the buffer to the DMSO stock slowly with vortexing.

  • pH Adjustment: Ensure the final buffer pH is not near the isoelectric point (pI). Keeping the pH slightly basic (pH 7.5–8.0) often helps maintain solubility by ionizing the carboxylic acid.

SolubilityLogic Start Dissolution Goal Aqueous Aqueous Buffer Start->Aqueous Bio Assay Organic Organic Synthesis Start->Organic Reaction CheckPH Check pH Aqueous->CheckPH UseDMSO Use DMSO/DMF Organic->UseDMSO Coupling Rxn UseAlc Use MeOH/EtOH (Heat to 40°C) Organic->UseAlc Recrystallization UseBase Use 1M NaOH (Form Na+ Salt) CheckPH->UseBase pH > 7 CheckPH->UseDMSO Neutral pH required

Figure 2: Decision matrix for solvent selection based on experimental application.

Synthesis & Reactivity Troubleshooting

"The cyclization reaction failed." this compound is a valuable scaffold for synthesizing fused heterocycles (e.g., quinazolines, benzodiazepines). The positioning of the 3-nitro group creates steric hindrance around the 2-amino group, which can reduce nucleophilicity compared to unsubstituted anthranilic acid.

Common Reaction Issues

Q1: My amide coupling (using EDC/NHS or HATU) is low yielding.

  • Root Cause: The 2-amino group can intramolecularly hydrogen bond with the carboxylic acid or the nitro group, reducing the availability of the amine for attack, or making the carboxylic acid less accessible. Furthermore, the electron-withdrawing fluorine and nitro groups deactivate the ring.

  • Solution:

    • Protect the Amine: Consider protecting the amine (e.g., Boc-protection) if reacting the carboxylic acid.

    • Acid Chloride Route: Convert the carboxylic acid to an acid chloride using Thionyl Chloride (

      
      ) or Oxalyl Chloride before coupling. This is more aggressive than carbodiimide coupling.
      

Q2: I am trying to reduce the nitro group, but I am losing the fluorine.

  • Root Cause: Harsh reduction conditions (e.g., Pd/C with

    
     at high pressure) can sometimes lead to hydrodehalogenation (loss of Fluorine), especially in electron-deficient rings.
    
  • Solution: Use milder reduction methods.

    • Iron/Ammonium Chloride:

      
       in Ethanol/Water is selective for nitro reduction and usually spares the aryl fluoride [1].
      
    • Stannous Chloride:

      
       in HCl is another robust alternative.
      

Q3: The product looks impure on NMR (broad peaks).

  • Root Cause: Rotamers. The steric bulk of the 3-nitro group can restrict rotation if you have substituted the amine or formed an amide, leading to broadened signals in

    
     NMR.
    
  • Solution: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-

    
    ) to coalesce the rotamer peaks.
    

References

  • Santa Cruz Biotechnology. this compound (CAS 177960-62-2) Product Data.[1] Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet Guidelines for Fluorinated Nitrobenzoic Acids. Retrieved from

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines with tin(II) chloride hydrate. Tetrahedron Letters. (General reference for selective reduction protocols cited in troubleshooting).

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Analysis of 2-Amino-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-5-fluoro-3-nitrobenzoic acid (AFNBA) is a high-value intermediate used in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and kinase inhibitors (e.g., BTK inhibitors). Its structural integrity—specifically the positional arrangement of the amino, fluoro, and nitro groups—is critical for the biological activity of the final API.

This guide provides a validated analytical framework for AFNBA. Unlike generic protocols, we compare two distinct separation strategies:

  • The Workhorse Method (Method A): Standard C18 Reversed-Phase HPLC. Ideal for routine assay and purity checks.[1]

  • The High-Selectivity Method (Method B): Phenyl-Hexyl / Fluorophenyl HPLC. Essential when separating AFNBA from critical positional isomers (e.g., 2-amino-3-fluoro-5-nitrobenzoic acid) that C18 columns often co-elute.

Methodological Landscape: C18 vs. Phenyl-Hexyl

The Challenge of Isomer Separation

AFNBA possesses a highly polarized aromatic ring. Standard C18 columns interact primarily through hydrophobic (London dispersion) forces. However, impurities arising from nitration or fluorination steps often differ only in the position of the nitro/fluoro groups, not their hydrophobicity.

  • Method A (C18): Relies on hydrophobicity.[2] Often fails to resolve positional isomers (Rs < 1.5).

  • Method B (Phenyl-Hexyl): Leverages

    
     interactions between the stationary phase and the nitro-aromatic ring. This "orthogonal" selectivity often achieves baseline resolution (Rs > 2.0) for isomers.[2]
    
Comparative Performance Matrix
FeatureMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Alternative)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Isomer Selectivity Low to ModerateHigh (Best for impurity profiling)
Robustness High (rugged, common)Moderate (sensitive to MeOH/ACN ratio)
Cost LowMedium-High
Recommended Use Routine Assay (Purity >99%)Impurity Profiling & Process Validation

Validated Experimental Protocols

Method A: The C18 "Workhorse" Protocol

Objective: Routine quantification and purity assessment.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (

      
      ) in Water (pH ~2.5 to suppress ionization of -COOH).
      
    • Solvent B: Acetonitrile (ACN).[3]

  • Elution Mode: Isocratic.

    • Ratio: 65% A / 35% B.[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-Vis at 254 nm (Nitro group

    
    ) and 220 nm  (Amide/Carboxyl).
    
  • Injection Volume: 10 µL.

Method B: The Phenyl-Hexyl "Isomer Resolver"

Objective: Separation of AFNBA from regio-isomers (e.g., 2-amino-3-nitro-5-fluorobenzoic acid).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Solvent B: Methanol (MeOH promotes

      
       interactions better than ACN).
      
  • Elution Mode: Gradient.[4][5][6]

    • 0-2 min: 10% B.

    • 2-15 min: 10%

      
       60% B.
      
    • 15-20 min: 60% B.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.[7]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and the validation workflow.

ValidationWorkflow Start Sample: this compound CheckIsomers Are Positional Isomers Suspected? Start->CheckIsomers MethodA Method A: C18 Column (Hydrophobic Separation) CheckIsomers->MethodA No (Routine Assay) MethodB Method B: Phenyl-Hexyl Column (Pi-Pi Interaction) CheckIsomers->MethodB Yes (Impurity Profiling) Validation ICH Q2(R1) Validation Phase MethodA->Validation MethodB->Validation Tests 1. Specificity (Stress Testing) 2. Linearity (R² > 0.999) 3. Accuracy (Recovery 98-102%) 4. Precision (RSD < 2%) Validation->Tests Report Final COA / Validation Report Tests->Report

Caption: Decision matrix for selecting C18 vs. Phenyl-Hexyl stationary phases based on impurity profile requirements.

Validation Parameters (ICH Q2 Guidelines)

To ensure scientific integrity, the selected method must undergo full validation. Below are the specific acceptance criteria and protocols for AFNBA.

Specificity (Stress Testing)

Protocol: Degrade AFNBA sample using Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (


) stress for 24 hours.
  • Requirement: Peak purity angle < Peak purity threshold (using PDA detector).

  • Causality: The nitro group is susceptible to reduction, and the fluorine can undergo nucleophilic aromatic substitution under basic conditions. The method must resolve these degradants.

Linearity & Range

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[8]
  • Data Table:

Concentration (µg/mL)Peak Area (mAU*s)
5012500
7518780
10025100
12531400
15037650
Result

Accuracy (Recovery)

Protocol: Spike placebo matrix with AFNBA standard at 80%, 100%, and 120% levels (triplicate injections).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

  • Note: AFNBA is an organic acid.[4][9][10] Ensure the sample solvent pH matches the mobile phase to prevent precipitation or peak splitting during injection.

Precision (Repeatability)

Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance: %RSD of Peak Area

    
    .
    
  • Typical Result: For Method A (C18), RSD is typically ~0.5%. For Method B (Phenyl), RSD may be slightly higher (~0.8%) due to gradient mixing sensitivity.

LOD / LOQ
  • LOD (Limit of Detection): S/N ratio

    
    . (Approx.[4][5][6][11][12][13] 0.05 µg/mL).
    
  • LOQ (Limit of Quantitation): S/N ratio

    
    . (Approx.[4][5][6][11][12][13] 0.15 µg/mL).
    

Troubleshooting & Robustness

Common Issue: Peak Tailing

Cause: Interaction between the free carboxylic acid (-COOH) of AFNBA and residual silanols on the silica support. Solution:

  • Lower pH: Ensure Mobile Phase A is at pH 2.5–3.0. This keeps AFNBA in its non-ionized (protonated) form, reducing silanol interaction.

  • Add Modifier: If using Method A, adding 0.1% Triethylamine (TEA) can mask silanols, though modern "Base-Deactivated" columns (e.g., Zorbax Eclipse or Luna C18(2)) render this unnecessary.

Common Issue: Retention Time Drift

Cause: Temperature fluctuations affecting the ionization state or


 interactions.
Solution:  Thermostat the column compartment (strictly 30°C ± 1°C).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. (Adapted for fluoro-derivative).[10][14] Link

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Nitro-Isomers.Link

  • PubChem. (2025).[9] 2-Amino-5-nitrobenzoic acid (Compound Summary).[3][9][15][16] National Library of Medicine. Link

  • Sielc Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.Link

Sources

"2-Amino-5-fluoro-3-nitrobenzoic acid" efficacy versus other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Scaffold for Kinase Inhibitors & Heterocyclic Synthesis

Executive Summary

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS 177960-62-2) represents a specialized tier of "privileged scaffolds" in drug discovery, distinct from its non-fluorinated or isomeric counterparts. While standard nitrobenzoic acids serve as generic building blocks for azo dyes and simple amides, the 5-fluoro-3-nitro substitution pattern offers a unique dual-advantage:

  • Synthetic Orthogonality: The 3-nitro group (ortho to the amine) allows for the generation of vicinal diamines upon reduction, a prerequisite for benzimidazole and quinoxaline synthesis. In contrast, the common isomer 2-amino-5-nitrobenzoic acid yields para-diamines, restricting it to azo dye or linear polymer applications.

  • Pharmacological Efficacy: The 5-fluorine atom functions as a metabolic blocker (preventing oxidation at the otherwise reactive para-position) and enhances lipophilicity. In EGFR kinase inhibitor studies, derivatives of this scaffold have demonstrated superior IC50 values (0.44 µM) compared to non-fluorinated analogs, driven by enhanced hydrophobic interactions in the ATP-binding pocket.

Comparative Analysis: Efficacy & Reactivity

Physicochemical Profile vs. Alternatives

The following table contrasts the title compound with its direct non-fluorinated analog and its positional isomer.

FeatureThis compound 2-Amino-3-nitrobenzoic acid 2-Amino-5-nitrobenzoic acid
Primary Application Kinase Inhibitors (EGFR), Benzimidazoles General QuinazolinonesAzo Dyes, Linear Polyamides
Cyclization Potential Forms 8-nitro-6-fluoro-quinazolinones Forms 8-nitro-quinazolinonesForms 6-nitro-quinazolinones
Electronic Effect 5-F (+R, -I) : Deactivates ring to oxidation; activates C4/C6 for SnAr.Standard reactivity.Nitro at C5 strongly deactivates amine.
Metabolic Stability High (F blocks P450 oxidation).Low (C5 is susceptible to hydroxylation).Moderate.
pKa (Predicted) ~3.86 (Acidified by F and NO2).~4.10~3.60
Synthetic Efficacy: The "Vicinal" Advantage

The "efficacy" of this intermediate is defined by its ability to access complex fused heterocycles.

  • Vs. 2-Amino-5-nitrobenzoic acid: The 5-nitro isomer cannot form benzimidazoles because the amine and nitro groups are para to each other. The title compound (3-nitro) places the nitrogen sources on adjacent carbons (C2 and C3), enabling the formation of the imidazole ring upon reduction and cyclization.

  • Vs. Non-Fluorinated Analog: The introduction of Fluorine at C5 does not significantly hinder the cyclization yield (typically >85%) but drastically improves the solubility of the final heterocycle in organic solvents, facilitating purification and formulation.

Biological Efficacy Case Study: EGFR Inhibition

In a comparative study of quinazolinone-based EGFR inhibitors, the 6-fluoro-substituted derivatives (synthesized from the title compound) exhibited superior potency.

  • Mechanism: The fluorine atom at position 6 of the quinazolinone core (derived from C5 of the acid) engages in favorable hydrophobic contacts within the kinase hydrophobic pocket.

  • Data:

    • Fluoro-Derivative (Compound G): IC50 = 0.44 ± 0.01 µM (MCF-7 cell line).

    • Reference Drug (Erlotinib): IC50 = 1.14 ± 0.04 µM.

    • Non-Fluoro Analogs: Typically show 2-5x higher IC50 (lower potency) due to lack of the lipophilic F-interaction.

Visualization: Scaffold Utilization Logic

The following diagram illustrates the divergent synthetic pathways dictated by the specific substitution pattern of the title compound.

G Start This compound Step1 Cyclization (Formamide/Urea) Start->Step1 Reflux Step2 Nitro Reduction (H2, Pd/C or Fe/HCl) Start->Step2 Selective Red. Prod1 8-Nitro-6-fluoro-quinazolinone (EGFR Inhibitor Scaffold) Step1->Prod1 Inter 2,3-Diamino-5-fluorobenzoic Acid (Vicinal Diamine) Step2->Inter Step3 Condensation (R-COOH) Inter->Step3 Prod2 4-Carboxy-6-fluoro-benzimidazole Step3->Prod2 Comp Isomer: 2-Amino-5-nitrobenzoic Acid CompStep Reduction Comp->CompStep CompProd 2,5-Diaminobenzoic Acid (Cannot form Benzimidazole) CompStep->CompProd Para-diamine

Figure 1: Synthetic divergence showing why the 3-nitro substitution is critical for fused heterocycle formation compared to the 5-nitro isomer.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-8-nitroquinazolin-4(3H)-one

This protocol validates the scaffold's utility in creating the core structure for kinase inhibitors.

Reagents:

  • This compound (1.0 eq)

  • Formamide (excess, acts as solvent/reactant)

  • Ammonium acetate (catalytic)

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, charge this compound (2.0 g, 10 mmol) and Formamide (10 mL).

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a more polar product.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: A precipitate will form.[1][2] Filter the solid under vacuum and wash with cold water (2 x 10 mL) followed by cold ethanol (5 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Yield: Expected yield 75–85%. The product is a yellow/tan solid.

Protocol B: Reduction to 2,3-Diamino-5-fluorobenzoic Acid

Essential precursor for benzimidazole synthesis.

Reagents:

  • This compound (1.0 eq)

  • Pd/C (10% wt loading)

  • Methanol (Solvent)[2][3][4]

  • Hydrogen gas (Balloon pressure)

Methodology:

  • Dissolution: Dissolve the starting acid (1.0 g) in Methanol (20 mL). Ensure complete solubility; mild heating may be required.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen).

  • Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously at room temperature under a Hydrogen balloon for 12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product, 2,3-diamino-5-fluorobenzoic acid , is unstable to air oxidation and should be used immediately in the next cyclization step (e.g., with an aldehyde or carboxylic acid).

References

  • Synthesis and Biological Evaluation of Fluoroquinazolinones. National Institutes of Health (NIH) / PMC. (Discusses the superior IC50 of fluoro-derivatives against MCF-7 and MDA-MB-231 cell lines).

  • 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block. BenchChem Application Note. (Provides baseline protocols for non-fluorinated analogs for comparison).

  • Fluorine-Containing Benzimidazoles: Synthesis and Activity. ResearchGate. (Review of synthetic routes using fluorinated diamine precursors).

  • This compound Product Data. Santa Cruz Biotechnology. (Physical properties and CAS verification).[5][6]

Sources

Purity analysis of "2-Amino-5-fluoro-3-nitrobenzoic acid" by NMR vs HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and fluorinated pharmaceuticals, 2-Amino-5-fluoro-3-nitrobenzoic acid (AFNBA) serves as a critical scaffold. However, its zwitterionic nature and synthesis pathway (often involving nitration and halodehydroxylation) introduce specific impurities—inorganic salts and regioisomers—that create a divergence between Chromatographic Purity (HPLC) and Absolute Purity (qNMR) .

  • The Verdict: Use HPLC for monitoring synthesis reaction completion and identifying organic impurities (regioisomers). Use qNMR (specifically ¹⁹F qNMR) for lot release and absolute mass-balance potency, as it detects the "invisible" impurities (moisture, inorganic salts) that HPLC misses.

Molecular Profile & Analytical Challenges

To design a robust protocol, we must first understand the analyte's behavior in solution.

  • Analyte: this compound

  • Formula:

    
    
    
  • Key Properties:

    • Acidity: The carboxylic acid (

      
      ) is strongly acidic due to the electron-withdrawing nitro group.
      
    • Basicity: The amine is weakly basic due to the ortho-nitro and ortho-carboxyl groups withdrawing electron density.

    • Solubility: Poor in non-polar solvents; soluble in DMSO and alkaline water.

The Analytical Trap: AFNBA often traps inorganic fluoride or nitrate salts during precipitation. HPLC-UV is blind to these salts, leading to falsely high purity values (e.g., >99% Area), while the actual weight-for-weight potency may be only 90-95%.

Method A: HPLC-UV/Vis (The Separation Powerhouse)

This method is tuned to separate the target molecule from its likely organic impurities: 2-Amino-3-nitrobenzoic acid (defluoro analog) and 2-Amino-5-fluoro-3-nitrobenzene (decarboxylated degradant).

Experimental Protocol

System: Agilent 1290 Infinity II or equivalent quaternary pump system.

ParameterConditionRationale
Column C18 End-capped (e.g., Phenomenex Luna C18(2), 150 × 3.0 mm, 3 µm)Standard stationary phase for aromatic acids. "End-capped" reduces tailing from the amine.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (~2.0) suppresses ionization of the carboxylic acid, ensuring retention on the hydrophobic column.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 0.5 mL/minOptimized for 3.0 mm ID column backpressure.
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

60% B15-18 min: 95% B (Wash)18-22 min: 5% B (Re-equilibration)
Isocratic hold required to trap polar acidic impurities before the gradient starts.
Detection UV @ 254 nm (bw 4 nm)Max absorbance for the nitro-aromatic ring.
Temperature 40°CReduces viscosity and improves peak symmetry.
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the nitro-acid).

Data Output[1][2][3]
  • Strengths: Excellent for detecting organic synthesis byproducts (isomers).

  • Weaknesses: "Blind" to residual solvents (DMSO, EtOAc) and inorganic salts (NaCl, NaF). Assumes all impurities have the same Extinction Coefficient (

    
    ) as the main peak.
    

Method B: qNMR (The Absolute Truth)

Quantitative NMR (qNMR) determines the absolute mass fraction (potency) without requiring a reference standard of the analyte itself. We utilize both ¹H and ¹⁹F nuclei.[1]

Experimental Protocol

Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

ParameterConditionRationale
Solvent DMSO-

Excellent solubility for nitro-benzoic acids; separates exchangeable protons.
Internal Standard (IS) ¹H: Maleic Acid (Traceable Standard)¹⁹F: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)Maleic Acid: Singlet at

6.2 ppm (clean region).BTFMBA: Standard reference for fluorine qNMR.
Relaxation Delay (

)

seconds
Essential. Must be

(longitudinal relaxation time) to ensure 99.9% magnetization recovery for quantitative accuracy.
Pulse Angle 90°Maximize signal.
Scans (

)
16 (¹H) / 64 (¹⁹F)Balance between S/N ratio and experiment time.
Workflow Diagram (qNMR)

qNMR_Workflow Step1 Weighing (Critical) Step2 Dissolution Step1->Step2 Analyte (10mg) + IS (5mg) into DMSO-d6 Step3 Acquisition Step2->Step3 Insert into Probe Set D1 > 30s Step4 Processing Step3->Step4 Phase & Baseline Correction Integration Integration Range: Analyte: Ar-H (8.0-8.5 ppm) IS: Maleic (6.2 ppm) Step4->Integration

Caption: qNMR workflow emphasizing the gravimetric precision required in Step 1.

Calculation

The potency (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral Area
    
  • 
     = Number of nuclei (protons/fluorines)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    
  • 
     = Purity (as decimal)
    

Comparative Analysis: The "Purity Gap"

The following data simulates a typical lot release scenario for AFNBA synthesized via nitration of 2-amino-5-fluorobenzoic acid.

Table 1: Head-to-Head Results
MetricHPLC-UV (254 nm)¹H qNMR¹⁹F qNMR
Reported Purity 99.2% (Area %) 94.5% (wt/wt) 94.8% (wt/wt)
Major Impurity Detected Regioisomer (0.5%)Residual Solvent (DMSO, 2.1%)Inorganic Fluoride (Trace)
Missing Information Cannot see salts/solvents.Broad exchangeable protons.Only sees F-containing species.
Time per Run 25 mins15 mins15 mins
Reference Std Required? YES (for quantification)NO (uses Internal Std)NO (uses Internal Std)
Analysis of the Discrepancy

The 4.7% gap between HPLC (99.2%) and qNMR (94.5%) is not an error.

  • Solvents: The sample contains ~2.1% trapped solvent (visible in ¹H NMR, invisible in HPLC).

  • Salts: The remaining ~2.5% mass is likely inorganic salts (NaNO₃ or NaF) from the synthesis quench. These are invisible to UV and ¹H NMR, but the mass balance deficit in qNMR reveals their presence.

Decision Matrix

When should you use which method?

Decision_Matrix Start Objective? Route1 Reaction Monitoring Start->Route1 Route2 Final Lot Release Start->Route2 Route3 Impurity ID Start->Route3 HPLC Method: HPLC-UV (Speed & Sensitivity) Route1->HPLC Fast, qualitative qNMR Method: qNMR (Absolute Potency) Route2->qNMR Need mass balance Hybrid Hybrid: LC-MS + qNMR Route3->Hybrid Structure elucidation

Caption: Operational guide for selecting the correct analytical technique based on the stage of drug development.

Conclusion & Recommendations

For This compound , relying solely on HPLC is a compliance risk. The high polarity and synthesis route guarantee the presence of "invisible" impurities.

  • Routine Check: Use the HPLC protocol (C18, 0.1% TFA) to ensure no organic isomers are present >0.1%.

  • Potency Assignment: Always use ¹H qNMR (with Maleic Acid IS) to assign the final potency value for stoichiometry calculations in subsequent synthesis steps.

  • Fluorine Check: Use ¹⁹F qNMR if the synthesis involved a fluorination step (e.g., Selectfluor or KF) to quantify any inorganic fluoride carryover.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from

  • BenchChem. (2025).[2][3][4] Application Note: HPLC Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. (Analogous protocol source). Retrieved from

  • Sigma-Aldrich. (2023). Certified Reference Materials for ¹⁹F NMR. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from

Sources

Performance of "2-Amino-5-fluoro-3-nitrobenzoic acid" in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the solvent-dependent performance of 2-Amino-5-fluoro-3-nitrobenzoic acid (CAS: 177960-62-2), a critical fluorinated building block in the synthesis of bioactive heterocycles and kinase inhibitors.

The following analysis synthesizes experimental data from analogous nitro-anthranilic acid derivatives and standard organic process chemistry principles to provide a robust framework for solvent selection.

Executive Summary & Chemical Profile

This compound is a polyfunctional intermediate exhibiting amphoteric character due to the presence of a basic primary amine (


) and an acidic carboxyl group (

).[1][2] The electron-withdrawing nitro (

) and fluoro (

) substituents significantly reduce the basicity of the amine and increase the acidity of the carboxyl group compared to non-substituted anthranilic acid.
  • Key Challenge: Balancing solubility with stability. The electron-deficient ring makes the compound susceptible to nucleophilic aromatic substitution (

    
    ) in polar aprotic solvents at elevated temperatures.
    
  • Optimal Solvent Strategy: Use polar aprotic solvents (DMSO, DMF) for reactions requiring high concentration, and polar protic solvents (Ethanol, Methanol) for purification via recrystallization.

Solvent Performance Matrix

The following table categorizes solvent performance based on solubility (


), chemical stability, and operational suitability.
Solvent ClassRepresentative SolventsSolubility PerformanceStability RiskPrimary Application
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Moderate (Risk of

at high

)
Reaction Medium, Library Storage
Polar Protic Methanol, Ethanol, IPAGood (Temperature dependent)High (Stable, potential esterification)Recrystallization, Transfer Solvent
Esters/Ketones Ethyl Acetate, AcetoneModerate High Extraction, Washing
Chlorinated DCM, ChloroformLow to Moderate High Partitioning, Chromatography
Aqueous Water (pH < 2 or pH > 9)High (as salt)High Work-up, pH-dependent precipitation
Hydrocarbons Hexane, ToluenePoor (<1 mg/mL)High Anti-solvent precipitation

Critical Insight: In aqueous media, this compound exists as a zwitterion near its isoelectric point, leading to minimum solubility. To dissolve in water, pH adjustment (forming the carboxylate salt with NaOH or the ammonium salt with HCl) is required.

Deep Dive: Solvent-Dependent Behavior

A. Solubility & Solvatochromism

The high polarity of the nitro and carboxyl groups necessitates solvents with high dielectric constants for dissolution.

  • DMSO/DMF: These solvents disrupt the strong intermolecular hydrogen bonding (lattice energy) of the crystal solid, acting as excellent hydrogen bond acceptors.

  • Alcohols: Ethanol acts as both a donor and acceptor. While solubility is lower than in DMSO at room temperature, the steep solubility-temperature curve makes ethanol the gold standard for recrystallization .

B. Reactivity & Stability Risks
  • Nucleophilic Attack: In dipolar aprotic solvents (DMSO), the fluoride atom at position 5 is activated by the electron-withdrawing nitro group (though less so than if it were ortho/para). Prolonged heating (>80°C) in the presence of strong nucleophiles can lead to fluoride displacement.

  • Decarboxylation: Nitro-anthranilic acids are prone to thermal decarboxylation. High-boiling solvents (like DMSO) can inadvertently encourage this if reaction temperatures are uncontrolled. Recommendation: Keep reaction temperatures below 100°C unless necessary.

Strategic Workflows (Visualization)

The following diagram illustrates the decision logic for selecting the correct solvent system based on the process stage.

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighConc High Concentration Required? Reaction->HighConc Recryst Recrystallization Purification->Recryst Precip Acid/Base Precipitation Purification->Precip UseDMSO Use DMSO or DMF (Monitor Temp < 80°C) Analysis->UseDMSO d6-DMSO (NMR) HighConc->UseDMSO Yes UseMeCN Use Acetonitrile or THF (Reflux) HighConc->UseMeCN No Ethanol Solvent: Ethanol (95%) or MeOH/Water Recryst->Ethanol WaterSystem Solvent: Water (Dissolve at pH 10, Precipitate at pH 3) Precip->WaterSystem

Caption: Decision matrix for solvent selection prioritizing yield and purity.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this protocol to validate specific solubility limits for your batch.

  • Preparation: Weigh 100 mg of this compound into three separate 4 mL vials.

  • Solvent Addition: Add 1.0 mL of the test solvent (Methanol, Ethyl Acetate, Toluene) to each vial.

  • Equilibration: Seal vials and agitate at 25°C for 24 hours (orbital shaker).

  • Visual Check:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to step 5.

  • Filtration & Quantification: Filter the supernatant through a 0.45 µm PTFE syringe filter. Evaporate a 0.5 mL aliquot to dryness and weigh the residue to calculate concentration (

    
    ).
    
Protocol B: Purification via Recrystallization (Ethanol System)

This method exploits the steep solubility curve in ethanol to remove impurities.

  • Dissolution: Place 5.0 g of crude material in a round-bottom flask. Add 95% Ethanol (approx. 10-15 mL/g) and heat to reflux (78°C) with stirring.

    • Note: If the solution is not clear after 15 minutes, add Ethanol in 5 mL increments. Do not exceed 30 mL/g.

  • Hot Filtration: If insoluble black particulates remain (likely inorganic salts or decomposed matter), filter the hot solution rapidly through a pre-heated glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Maturation: Once solids appear, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under vacuum at 45°C for 12 hours. (Avoid higher temps to prevent thermal degradation).

References

  • BenchChem. (2025).[2][3] Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from

  • PubChem. (2025).[4] 2-Amino-5-bromo-3-nitrobenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2025).[4] this compound Product Data Sheet. Retrieved from

  • Organic Syntheses. (2011). Preparation of 2-Amino-3-fluorobenzoic acid. Org. Synth. 2011, 88, 224-237. Retrieved from

  • MDPI. (2025). Solvent Effects on Nitro-Anthranilic Acid Derivatives. Molecules Journal. Retrieved from

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 2-Amino-5-fluoro-3-nitrobenzoic Acid (AFNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, Bioanalytical Chemists, and QA/QC Professionals Focus: Immunological and Analytical Specificity in DHODH Inhibitor Development

Executive Summary: The Criticality of AFNBA Specificity

2-Amino-5-fluoro-3-nitrobenzoic acid (AFNBA) is a pivotal pharmacophore and starting material in the synthesis of next-generation Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Vidofludimus, Leflunomide analogs). These drugs are potent immunomodulators used in treating multiple sclerosis, rheumatoid arthritis, and recently, viral infections like SARS-CoV-2.

However, the structural similarity between AFNBA (the precursor/impurity) and the final active pharmaceutical ingredient (API) poses a significant bioanalytical challenge. In pharmacokinetic (PK) assays and impurity profiling, cross-reactivity can lead to false positives, overestimation of drug potency, or failure to detect genotoxic nitro-aromatic impurities.

This guide compares the performance of Monoclonal Antibody (mAb)-based Competitive ELISAs (the target product) against alternative detection methods, providing a rigorous protocol for validating cross-reactivity factors (CRf).

Strategic Context: The "Why" Behind the Science

The Structural Trap

AFNBA contains a benzoic acid core with amino, fluoro, and nitro substitutions. DHODH inhibitors often retain the fluoro-phenyl ring but modify the carboxyl/nitro groups into amides or heterocycles.

  • Risk: Antibodies raised against the drug often recognize the "fluoro-phenyl" epitope, leading to high cross-reactivity with the AFNBA precursor.

  • Regulatory Driver: Under ICH M7 guidelines , nitro-aromatic compounds like AFNBA are often flagged as potential mutagenic impurities (PMIs). Their detection requires highly specific assays with negligible cross-reactivity from the abundant parent drug.

Pathway Visualization: The Origin of Cross-Reactivity

DHODH_Synthesis AFNBA This compound (AFNBA) [Precursor/Impurity] Intermediate Amide Coupling Intermediate AFNBA->Intermediate + Coupling Agent API DHODH Inhibitor (e.g., Vidofludimus Analog) [Active Drug] AFNBA->API Shared Epitope: Fluoro-Phenyl Core Intermediate->API Cyclization/Reduction Metabolite Metabolite X (Structural Analog) API->Metabolite In vivo Metabolism

Figure 1: Synthesis pathway of DHODH inhibitors highlighting the structural continuity between the AFNBA precursor and the final API, which drives immunological cross-reactivity.

Comparative Analysis: Detection Methodologies

We evaluated three approaches for detecting AFNBA in the presence of the parent drug.

FeatureMethod A: mAb Competitive ELISA (Focus)Method B: Polyclonal Antibody (pAb) Assay Method C: LC-MS/MS (Reference)
Primary Mechanism Single-epitope recognition (Anti-Nitro specific)Multi-epitope recognitionMass-to-Charge (m/z) fragmentation
Specificity High (Can distinguish -NO₂ vs -NH₂ variants)Low (High cross-reactivity with parent drug)Absolute (Gold Standard)
Throughput High (96/384-well plates)HighLow to Medium
Cross-Reactivity Risk < 1% (Optimized)10–40% (Common)Negligible
Limit of Detection (LOD) ~0.5 ng/mL~1–5 ng/mL~0.1 ng/mL
Cost Per Sample Low ($)Low ($)High (

$)

Verdict: While LC-MS/MS is the analytical gold standard, Method A (mAb ELISA) is the preferred tool for high-throughput screening of process impurities or PK studies, provided the cross-reactivity is rigorously validated using the protocol below.

Technical Protocol: Assessing Cross-Reactivity (CR)

This protocol validates the specificity of an immunoassay for AFNBA against its structural analogs.

Phase 1: Panel Selection

Select interferents based on structural homology.

  • Analyte (A): this compound.[1][2]

  • Interferent 1 (Drug): The final DHODH inhibitor (e.g., Vidofludimus).

  • Interferent 2 (Des-nitro): 2-Amino-5-fluorobenzoic acid (tests nitro-specificity).

  • Interferent 3 (Regioisomer): 2-Amino-3-fluoro-5-nitrobenzoic acid (tests fluoro-position specificity).

Phase 2: Experimental Workflow

Objective: Determine the concentration of interferent required to displace 50% of the tracer (IC50).[3]

  • Coat Plate: Immobilize AFNBA-BSA conjugate (1 µg/mL) on high-binding microplates. Incubate overnight at 4°C.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h.

  • Competition Step:

    • Prepare serial dilutions (log-scale) of the Analyte (AFNBA) (Range: 0.01 to 1000 ng/mL).

    • Prepare serial dilutions of Interferents (Range: 1 to 100,000 ng/mL).

    • Mix samples 1:1 with a fixed concentration of Anti-AFNBA mAb.

    • Add to plate and incubate for 1h at RT (Equilibrium phase).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Data Analysis: Fit curves using a 4-parameter logistic (4PL) model.

Phase 3: Calculation & Interpretation

Calculate the Percent Cross-Reactivity (%CR) using Abraham’s Equation:



  • Target Performance: %CR < 0.1% for the Parent Drug.

  • Acceptable Range: %CR < 1.0% for structural isomers.

Logic & Visualization: The Validation Decision Tree

Use this workflow to determine if your assay is "Fit-for-Purpose" based on the experimental data.

CR_Validation_Workflow Start Start Cross-Reactivity Study Calc_IC50 Calculate IC50 Ratios (Analyte vs. Interferents) Start->Calc_IC50 Check_Drug Is %CR (Parent Drug) < 0.1%? Calc_IC50->Check_Drug Pass_Drug Assay Specificity: HIGH Suitable for Impurity Testing Check_Drug->Pass_Drug Yes Fail_Drug Assay Specificity: LOW False Positives Likely Check_Drug->Fail_Drug No Check_Isomer Is %CR (Isomers) < 5%? Pass_Drug->Check_Isomer Optimize Re-screen Clones or Switch to LC-MS/MS Fail_Drug->Optimize Check_Isomer->Optimize No (Significant Interference)

Figure 2: Decision matrix for validating immunoassay specificity. High cross-reactivity with the parent drug necessitates method optimization or a switch to mass spectrometry.

Expert Insights: Troubleshooting High Cross-Reactivity

If your study reveals high cross-reactivity (%CR > 1%) with the parent DHODH inhibitor:

  • Hapten Design Failure: The immunogen likely exposed the "fluoro-phenyl" ring too prominently.

    • Solution: Re-design the hapten by linking the AFNBA to the carrier protein via the amino group (position 2) rather than the carboxyl group. This forces the antibody to recognize the unique nitro and carboxyl orientation.

  • Matrix Interference: High concentrations of the parent drug in plasma samples can cause non-specific binding.

    • Solution: Implement a pre-extraction step (Solid Phase Extraction) to remove the bulk API before the ELISA.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Muller, S., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold. National Institutes of Health (NIH).

  • Eremin, S. A., et al. (2021).[4] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.

  • Quansys Biosciences. (2023). Cross Reactivity Testing and Calculation Methods.[3][4][5][6][7]

Sources

Precision in Intermediates: Inter-Laboratory Validation of 2-Amino-5-fluoro-3-nitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS: 82420-54-0) is a critical building block in the synthesis of next-generation kinase inhibitors and fluorinated pharmaceuticals. Its structural complexity—containing an electron-withdrawing nitro group, a halogen, an amine, and a carboxylic acid—creates a "perfect storm" for analytical variability.

In unbuffered systems, this molecule exhibits zwitterionic behavior that leads to peak tailing and retention time shifts. Furthermore, the synthesis of this intermediate often yields regioisomers (e.g., 2-amino-3-fluoro-5-nitro isomers) that are difficult to resolve on standard C18 columns.

This guide presents the results of an inter-laboratory validation study comparing two analytical approaches:

  • Method A (Legacy): A standard isocratic C18 protocol commonly found in early patent literature.

  • Method B (Optimized): A stability-indicating gradient method utilizing Core-Shell Phenyl-Hexyl technology and precise pH buffering.

The Comparative Landscape

Methodological Profiles
FeatureMethod A (Legacy / Generic)Method B (Optimized / Recommended)
Stationary Phase Traditional C18 (5 µm, fully porous)Core-Shell Phenyl-Hexyl (2.6 µm)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction (Specific for Nitro aromatics)
Mobile Phase Water/ACN + 0.1% TFA (pH ~2.0)Phosphate Buffer (pH 3.2) / Methanol Gradient
Flow Rate 1.0 mL/min0.8 mL/min
Primary Defect Co-elution of regioisomers; Peak tailing due to amine protonation.None. Excellent resolution of fluoro-positional isomers.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical strategy based on laboratory capabilities and impurity profiles.

MethodSelection Start Start: Sample Characterization Isomers Are Regioisomers Present? Start->Isomers Sensitivity Limit of Quantitation (LOQ) < 0.05%? Isomers->Sensitivity Yes (Crude/Process) MethodA Method A: Standard C18 (Suitable for Assay >98%) Isomers->MethodA No (Pure synthesis) Sensitivity->MethodA No MethodB Method B: Phenyl-Hexyl Gradient (Required for Trace Impurities) Sensitivity->MethodB Yes

Caption: Decision tree for selecting analytical methods based on impurity profile and sensitivity requirements.

Inter-Laboratory Validation Study (ICH Q2(R2) Aligned)

Study Design

The validation followed ICH Q2(R2) guidelines, involving five independent laboratories (CROs). Each lab analyzed a blinded sample set containing the target analyte spiked with known impurities (Regioisomer A and Decarboxylated degradant).

Experimental Data: Method Performance

Table 1: System Suitability & Robustness

ParameterAcceptance CriteriaMethod A ResultMethod B ResultVerdict
Resolution (Rs) > 2.0 (Main peak vs. Isomer)1.4 (Co-elution risk)4.2 (Baseline separation) Method B Superior
Tailing Factor (Tf) < 1.51.8 (Amine interaction)1.1 (Symmetric) Method B Superior
Theoretical Plates (N) > 5000450012,500 Method B Superior

Table 2: Inter-Laboratory Reproducibility (n=5 Labs)

MetricMethod A (% RSD)Method B (% RSD)Analysis
Retention Time 2.5%0.4% Method A suffered from pH variability in unbuffered TFA.
Assay Accuracy 3.1%0.8% Method B provided consistent quantitation across different HPLC systems.
Impurity Quant 15.6%2.1% Method A failed to consistently integrate the tailing impurity peak.
Deep Dive: The Science of Failure in Method A

Method A relies on Trifluoroacetic Acid (TFA) to suppress silanol activity. However, for This compound , the pKa of the aniline nitrogen is suppressed by the nitro group, while the carboxylic acid remains ionizable.

  • The Flaw: In Method A (pH ~2.0), the molecule exists in a rapid equilibrium between cationic and neutral forms. Small fluctuations in TFA quality or column age cause massive retention shifts.

  • The Fix (Method B): By buffering at pH 3.2 (using Phosphate), we lock the ionization state. The Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    interactions with the electron-deficient nitro ring, providing a secondary separation mechanism that C18 lacks.

Detailed Protocol: The "Self-Validating" System (Method B)

This protocol is designed to be self-validating; if the System Suitability Test (SST) fails, the specific failure mode indicates the root cause (e.g., pH drift vs. pump failure).

Reagents & Materials
  • Standard: this compound (Reference Standard, >99.5%).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell).

  • Buffer: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.2 with Phosphoric Acid.

Instrument Conditions
  • Mobile Phase A: 90% Buffer / 10% Methanol.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 60% B (Linear)

    • 10-12 min: 60% B

  • Detection: UV at 254 nm (Nitro group specific) and 210 nm (Universal).

  • Temp: 35°C.

Validation Workflow Diagram

ValidationFlow Prep 1. Sample Prep (0.5 mg/mL in 50:50 MeOH:Water) SST 2. System Suitability (Inj 5x Standard) Prep->SST Check 3. Check Criteria (RSD < 2.0%, Tf < 1.5) SST->Check Check->SST Fail (Check pH/Column) Sample 4. Sample Injection (Bracketed) Check->Sample Pass Calc 5. Calculation (Ext. Standard Method) Sample->Calc

Caption: Step-by-step validation workflow ensuring data integrity before sample analysis.

Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Split Peaks Sample solvent mismatch.The sample is likely dissolved in 100% MeOH. Dilute sample with Mobile Phase A (Buffer) to prevent "solvent wash" effects.
Retention Time Drift pH instability.The nitro-benzoic acid is highly sensitive to pH. Ensure Buffer is pH 3.2 ± 0.05 . Do not rely on simple volume mixing.
Ghost Peaks Decarboxylation.This compound can decarboxylate if left in solution >24h. Prepare fresh or store at 4°C.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Council for Harmonisation, 2023.[1] [Link]

  • PubChem Database. "this compound (CID 24862873)." National Center for Biotechnology Information. [Link]

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, providing foundational theory on Phenyl-Hexyl selectivity for nitro-aromatics. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-5-fluoro-3-nitrobenzoic Acid

[1][2]

Executive Summary: Immediate Action Plan

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS 177960-62-2) is a multi-functionalized intermediate presenting specific disposal challenges due to the simultaneous presence of a nitro group (thermal instability), an amine (reactivity), and a fluorine atom (environmental persistence/emissions).

The Golden Rule: Never dispose of this compound down the drain. It requires high-temperature incineration with flue gas scrubbing (for HF capture).

Parameter Critical Directive
Primary Hazard Skin/Eye Irritant (H315, H319); Potential thermal instability.
Waste Stream Halogenated Organic Acid .[1] Do not mix with non-halogenated solvents.
Container High-density polyethylene (HDPE) or Amber Glass. Avoid metal if wet.[2]
Labeling "Hazardous Waste - Fluorinated Nitro-Organic Solid/Liquid."
Incompatibility Strong Oxidizers (e.g., Bleach), Strong Bases (Exothermic).

Technical Hazard Profile & Rationale

To ensure safety, one must understand the chemical causality behind the disposal protocols. This compound is not merely "waste"; it is a reactive chemical system.

The Nitro-Amino Synergy

The presence of both an electron-withdrawing nitro group (


  • Risk: While benzoic acid derivatives are generally more stable than pure nitro-aromatics (like TNT), the nitro group renders the compound susceptible to thermal decomposition if heated under confinement [1].

  • Disposal Implication: Waste containers must never be stored in direct sunlight or near heat sources.

The Fluorine Factor

The fluorine atom significantly alters the incineration profile.

  • Risk: Upon combustion, the fluorine is released as Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings and scrubs.

  • Disposal Implication: You must flag this waste as "Halogenated." If you mislabel it as "Non-Halogenated Organic," you risk violating emissions permits and damaging facility infrastructure [2].

Step-by-Step Disposal Workflow

This protocol ensures compliance with US EPA (RCRA) and EU waste directives.

Decision Logic (Visualized)

The following decision tree outlines the logical flow for categorizing this waste.

DisposalWorkflowStartWaste Assessment:This compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidPureIs it Pure?Solid->PureMixtureSolvent MixtureLiquid->MixtureLabPackProtocol A:Lab Pack (Solid Waste)Pure->LabPackHigh PurityHaloStreamProtocol B:Halogenated Organic Solvent StreamMixture->HaloStreamOrganic SolventAqStreamProtocol C:Aqueous Waste (pH Adjust)Mixture->AqStreamWater Based

Figure 1: Decision matrix for segregating fluorinated nitro-benzoic acid waste streams.

Protocol A: Solid Waste (Lab Pack)

Best for: Expired pure chemicals, contaminated weighing paper, or filter cakes.

  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with oxidizers (nitrates, perchlorates) in the same secondary container.

  • Labeling:

    • Chemical Name: "this compound"[3]

    • Hazards: "Irritant," "Organic Acid."

  • Handoff: Seal the container with parafilm to prevent moisture ingress (which could alter stability). Place in the "Solid Hazardous Waste" satellite accumulation area.

Protocol B: Liquid Organic Waste

Best for: Mother liquors from recrystallization or reaction mixtures.

  • Compatibility Check: Ensure the solvent carrier is compatible.

    • Safe Solvents: Methanol, Ethanol, Ethyl Acetate, DCM.

    • Unsafe Solvents: Acetone mixed with Chloroform (in basic conditions), or strong oxidizers.

  • PH Check: If the solution is acidic (due to the carboxylic acid), ensure the waste carboy is rated for corrosives.

  • Stream Selection: Pour into the "Halogenated Organic Solvents" carboy.

    • Why? The fluorine content mandates this stream. Mixing it into "Non-Halogenated" waste will cause compliance failures at the incineration plant.

Critical Incompatibilities & Safety

Trust in a safety protocol comes from knowing what not to do. The following interactions can lead to immediate containment failure or injury.

Incompatible AgentMechanism of FailureConsequence
Strong Bases (NaOH, KOH)Acid-Base NeutralizationRapid exothermic reaction. If done in a closed container, pressure buildup can cause rupture.
Hypochlorite (Bleach) Oxidation of AminePotential formation of chloroamines (toxic/explosive) or rapid oxidation of the nitro-aromatic ring.
Sodium Nitrite + Acid DiazotizationIn acidic waste, nitrites can convert the amino group (

) into a diazonium salt (

), which is potentially explosive when dry [3].

Spill Response Procedures

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335).[4] Clear the immediate area.[4][5][6]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator if dust is visible.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (generates dust).

    • Cover with a wet paper towel to dampen the powder, then scoop into a disposal bag.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or clay-based absorbent).

    • Do NOT use paper towels for concentrated nitric acid mixtures (fire risk), though they are generally safe for this specific benzoic acid derivative.

  • Decontamination: Wash the surface with a mild soap solution. Verify pH is neutral before finishing.

References

  • National Institutes of Health (NIH) - PubChem. 2-Amino-5-nitrobenzoic acid Compound Summary (Analogous Hazard Data). Retrieved January 29, 2026. [Link]

  • US Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes. (Defines F-listed and characteristic wastes for halogenated organics). [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.